CDK/HDAC-IN-4
Descripción
Zabadinostat is a novel histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Although the exact therapeutic mechanism of action for CXD101 is not known, oral administration of this agent should inhibit the catalytic activity of HDAC, which results in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling and an altered pattern of gene expression. HDAC, a family of enzymes upregulated in many tumor types, deacetylates chromatin-associated histone proteins.
Propiedades
IUPAC Name |
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c1-17-21(15-28(2)27-17)16-29-13-11-19(12-14-29)18-7-9-20(10-8-18)24(30)26-23-6-4-3-5-22(23)25/h3-10,15,19H,11-14,16,25H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDZMASHNBKTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934828-12-3 | |
| Record name | CXD-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934828123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CXD101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zabadinostat | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TNV87ICD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Potential of Dual CDK/HDAC Inhibition: A Technical Guide to a Novel 2-Anilino-4-Triazolpyrimidine Derivative
For Researchers, Scientists, and Drug Development Professionals
The convergence of cell cycle regulation and epigenetic modification has opened a new frontier in oncology research. Dual inhibitors, targeting both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), represent a promising strategy to overcome resistance and enhance therapeutic efficacy. This technical guide delves into the primary research surrounding a novel 2-anilino-4-triazolpyrimidine-based dual CDK/HDAC inhibitor, herein referred to as Compound 11k, a potent anti-cancer agent.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of Compound 11k and its analogs.
Table 1: Enzymatic Inhibitory Activity of Compound 11k
| Target | IC50 (nM) |
| CDK4 | 23.59 |
| HDAC1 | 61.11 |
| HDAC2 | 80.62 |
| HDAC6 | 45.33 |
Table 2: Anti-proliferative Activity of Compound 11k against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Human Lung Carcinoma | 1.20 |
| MDA-MB-468 | Human Breast Cancer | 1.34 |
| HCT116 | Human Colorectal Carcinoma | 2.07 |
| HepG2 | Human Liver Cancer | 2.66 |
Core Signaling Pathway and Mechanism of Action
Compound 11k exerts its anti-tumor effects by concurrently inhibiting CDK4 and multiple HDAC isoforms. This dual inhibition leads to cell cycle arrest at the G0/G1 phase and the induction of apoptosis.
The Discovery and Synthesis of CDK/HDAC-IN-4: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of a novel class of dual-action inhibitors targeting both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). Due to the absence of a specific molecule designated "CDK/HDAC-IN-4" in the public domain, this guide will focus on a representative and well-documented compound, Compound 11k , a 2-anilino-4-triazolpyrimidine derivative. This compound serves as an exemplary case study in the rational design and development of dual CDK/HDAC inhibitors for oncology applications. We will delve into the scientific rationale, synthetic pathways, in vitro and cellular activity, and the experimental protocols utilized in its characterization.
Introduction: The Rationale for Dual CDK/HDAC Inhibition
The development of resistance to single-agent therapies is a significant challenge in oncology. A promising strategy to overcome this is the development of multi-target drugs that can modulate interconnected signaling pathways.[1] Cyclin-dependent kinases, particularly CDK4 and CDK6, are crucial regulators of the cell cycle, and their inhibitors have shown efficacy in treating certain cancers.[1] However, resistance can emerge, sometimes through the downregulation of the CDK inhibitor p21.[2]
Histone deacetylases (HDACs) are epigenetic modulators that play a critical role in gene expression.[3] Notably, HDAC inhibitors can upregulate the expression of p21, suggesting a synergistic effect when combined with CDK inhibitors.[2] This has led to the development of dual CDK/HDAC inhibitors, with the goal of achieving enhanced anti-tumor activity and potentially overcoming resistance mechanisms.[1] The design strategy often involves incorporating HDAC pharmacophores, such as hydroxylamine or o-diaminoaniline, into a known CDK inhibitor scaffold.[1]
Featured Compound: Compound 11k
Compound 11k is a novel, potent dual inhibitor of CDK4 and HDACs.[1] It was developed by incorporating a hydroxylamine group, a known zinc-binding pharmacophore for HDAC inhibition, into a 2-anilino-4-triazolpyrimidine scaffold, which provides the framework for CDK4 inhibition.[1]
Quantitative Biological Data
The biological activity of Compound 11k has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Enzymatic Inhibition of Compound 11k
| Target | IC50 (nM) |
| CDK4 | 23.59 |
| HDAC1 | 61.11 |
| HDAC2 | 80.62 |
| HDAC6 | 45.33 |
Data sourced from Li et al., 2022.[1]
Table 2: Anti-proliferative Activity of Compound 11k
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Lung Carcinoma | 1.20 |
| MDA-MB-468 | Breast Cancer | 1.34 |
| HCT116 | Colon Carcinoma | 2.07 |
| HepG2 | Liver Cancer | 2.66 |
Data sourced from Li et al., 2022.[1]
Signaling Pathway and Mechanism of Action
Compound 11k exerts its anti-cancer effects by concurrently inhibiting two key cellular processes: cell cycle progression and epigenetic regulation. By inhibiting HDACs, Compound 11k leads to an increase in histone acetylation and the expression of the tumor suppressor p21. Elevated p21 levels directly inhibit the activity of CDK4/6-cyclin D complexes, leading to a G0/G1 cell cycle arrest. This effect is further potentiated by the direct inhibition of CDK4 by Compound 11k. The culmination of these actions is the induction of apoptosis and a significant reduction in cancer cell proliferation.
Caption: Mechanism of action for Compound 11k.
Synthesis of Compound 11k
The synthesis of Compound 11k and its analogs is a multi-step process that begins with the construction of the core 2-anilino-4-triazolpyrimidine structure. This is followed by the addition of the HDAC-targeting side chain.
Caption: General synthetic workflow for Compound 11k.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize Compound 11k.
Enzymatic Inhibition Assays
Objective: To determine the in vitro inhibitory activity of Compound 11k against target enzymes.
-
HDAC1, HDAC2, and HDAC6 Inhibition Assay:
-
A fluorometric assay is used, employing a commercially available kit (e.g., from Cayman Chemical).[4]
-
Recombinant human HDAC1, HDAC2, or HDAC6 enzyme is incubated with the test compound (Compound 11k) at various concentrations.
-
A fluorogenic acetylated peptide substrate is added to initiate the reaction.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).[4]
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.
-
-
CDK4 Inhibition Assay:
-
A kinase activity assay is performed, often using a luminescence-based method.
-
Recombinant human CDK4/Cyclin D1 enzyme is incubated with the test compound at various concentrations in a kinase buffer.
-
A specific substrate (e.g., a peptide derived from Rb protein) and ATP are added to start the kinase reaction.
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).
-
A reagent is added to stop the reaction and quantify the amount of ADP produced, which is proportional to the kinase activity. The amount of remaining ATP can also be measured.
-
Luminescence is measured using a microplate reader.
-
IC50 values are calculated from the dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effects of Compound 11k on various cancer cell lines.
-
Cancer cells (e.g., H460, MDA-MB-468, HCT116, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are treated with various concentrations of Compound 11k for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Cell Cycle Analysis
Objective: To determine the effect of Compound 11k on cell cycle distribution.[1]
-
Cells (e.g., HCT116, MDA-MB-468) are seeded in 6-well plates and treated with different concentrations of Compound 11k for 24 hours.[1]
-
The cells are harvested by trypsinization and washed with PBS.
-
The cells are fixed in ice-cold 70% ethanol and stored at -20°C for at least 1 hour.[1]
-
The fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.[1]
-
The cells are incubated in the dark for 30 minutes at room temperature.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software (e.g., ModFit).[1]
Western Blot Analysis
Objective: To detect changes in the expression and post-translational modification of key proteins involved in the mechanism of action of Compound 11k.
-
Cells are treated with Compound 11k for the desired time and at the desired concentrations.
-
The cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against target proteins (e.g., acetyl-Histone H3, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Compound 11k serves as a compelling example of the potential of dual CDK/HDAC inhibitors in cancer therapy. Its rational design, potent enzymatic and cellular activity, and well-defined mechanism of action highlight the promise of this therapeutic strategy. The experimental protocols detailed in this guide provide a framework for the evaluation of similar multi-targeting compounds. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this class of inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel CDK4/6 and HDAC dual-targeting agent for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Chemical structure and properties of CDK/HDAC-IN-4
An in-depth analysis of the provided search results indicates that "CDK/HDAC-IN-4" is not a specific, publicly documented chemical entity. Instead, the query returns information on a class of dual-target inhibitors that affect both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). To provide a comprehensive technical guide as requested, this document will focus on a representative and well-characterized example from this class, compound 11k , as described in the literature.[1] This guide will also draw upon data from other novel CDK/HDAC dual inhibitors where relevant to illustrate the broader principles and potential of this therapeutic strategy.
Introduction to CDK/HDAC Dual Inhibitors
The coordinated regulation of the cell cycle and gene expression is fundamental to cellular homeostasis. Its dysregulation is a hallmark of cancer. Cyclin-Dependent Kinases (CDKs) are key drivers of cell cycle progression, while Histone Deacetylases (HDACs) play a crucial role in epigenetic regulation of gene transcription. The development of inhibitors that can simultaneously target both CDKs and HDACs presents a promising strategy for cancer therapy.[2][3] This dual-inhibition approach aims to synergistically induce cell cycle arrest and apoptosis in cancer cells.
Resistance to CDK4/6 inhibitors can arise from the upregulation of cyclin D1 and downregulation of the cell cycle regulator p21.[2] HDAC inhibitors can counteract this by upregulating acetyl-histone H3 and p21 expression.[2] The design of single molecules that inhibit both CDK and HDAC activities is a rational approach to overcome such resistance mechanisms.
Chemical Structure and Properties of Compound 11k
Compound 11k is a novel 2-anilino-4-triazolpyrimidine derivative designed as a dual CDK4 and HDAC inhibitor.[1] Its design incorporates the pharmacophore of a CDK4 inhibitor with a hydroxamic acid group, a known zinc-binding motif for HDAC inhibition.
While the exact chemical structure and properties of "this compound" are not available, the following table summarizes the properties of the representative compound 11k, based on the provided search results.
| Property | Value | Reference |
| Chemical Scaffold | 2-anilino-4-triazolpyrimidine | [1] |
| Key Functional Groups | Hydroxylamine (HDAC pharmacophore) | [1] |
Biological Activity and Mechanism of Action
Compound 11k has demonstrated potent inhibitory activity against both CDK4 and multiple HDAC isoforms, leading to significant anti-proliferative effects in various cancer cell lines.
Enzymatic Inhibitory Activity
The following table summarizes the in vitro enzymatic inhibitory activities of compound 11k and other representative dual inhibitors.
| Compound | Target | IC50 (nM) |
| 11k | CDK4 | 23.59 |
| HDAC1 | 61.11 | |
| HDAC2 | 80.62 | |
| HDAC6 | 45.33 | |
| MFDCH016 | CDK4 | Potent (nM levels) |
| HDAC1 | Potent (nM levels) | |
| HDAC6 | Potent (nM levels) | |
| N14 | CDK4/6 | Potent (nM levels) |
| HDAC1/6 | Potent (nM levels) |
References: Compound 11k[1], MFDCH016[2], N14[3]
Anti-proliferative Activity
Compound 11k exhibits significant cytotoxic effects against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Non-small cell lung cancer | 1.20 |
| MDA-MB-468 | Triple-negative breast cancer | 1.34 |
| HCT116 | Colorectal carcinoma | 2.07 |
| HepG2 | Hepatocellular carcinoma | 2.66 |
Reference:[1]
Cellular Mechanism of Action
Further mechanistic studies have revealed that compound 11k induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in cancer cells.[1] This is consistent with the dual inhibition of CDK4, which controls the G1/S phase transition, and HDACs, which regulate the expression of cell cycle-related proteins like p21. The proposed signaling pathway is illustrated below.
Caption: Proposed signaling pathway of CDK/HDAC dual inhibitors.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of these compounds require access to the full-text scientific publications. However, based on the provided information, the key experiments likely involved the following general methodologies:
Chemical Synthesis
The synthesis of 2-anilino-4-triazolpyrimidine derivatives would typically involve a multi-step organic synthesis process. This would likely start from commercially available precursors and involve reactions such as nucleophilic substitution and condensation to build the core structure, followed by the introduction of the HDAC-targeting pharmacophore.
In Vitro Kinase and Deacetylase Assays
The inhibitory activity of the compounds against CDK and HDAC enzymes is typically determined using in vitro biochemical assays. For example, a radiometric filter binding assay could be used for CDKs, measuring the incorporation of radioactive phosphate into a substrate protein. For HDACs, a fluorometric assay could be used, where a fluorogenic substrate is deacetylated by the enzyme, leading to a measurable increase in fluorescence.
Cell-Based Assays
-
Cell Viability Assay: The anti-proliferative activity of the compounds is commonly assessed using an MTT or similar colorimetric assay, which measures the metabolic activity of viable cells.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after treatment with the inhibitor. Cells are stained with a DNA-binding dye (e.g., propidium iodide), and the fluorescence intensity, which is proportional to the DNA content, is measured.
-
Apoptosis Assay: Apoptosis can be detected by various methods, including Annexin V/propidium iodide staining followed by flow cytometry, or by Western blotting for apoptosis-related proteins such as cleaved caspases and PARP.
The following diagram illustrates a general experimental workflow for the characterization of a novel CDK/HDAC dual inhibitor.
References
- 1. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel CDK4/6 and HDAC dual-targeting agent for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
CDK/HDAC-IN-4 target profile and selectivity
An In-Depth Technical Guide to the Target Profile and Selectivity of a Dual Cyclin-Dependent Kinase/Histone Deacetylase Inhibitor (CDK/HDAC-IN-4)
Introduction
Dual inhibitors targeting both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) represent a promising therapeutic strategy in oncology. By concurrently targeting two distinct classes of enzymes crucial for cell cycle progression and gene expression, these compounds can induce synergistic anti-tumor effects, including cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of the target profile and selectivity of a hypothetical dual inhibitor, this compound. The information herein is compiled from established methodologies and data from the broader classes of CDK and HDAC inhibitors.
Target Profile and Selectivity
This compound is designed to exhibit potent inhibitory activity against specific isoforms of both CDK and HDAC enzymes. The selectivity profile is critical for minimizing off-target effects and maximizing therapeutic efficacy.
Quantitative Data Summary
The inhibitory activity of this compound would be determined against a panel of recombinant human CDK-cyclin complexes and HDAC isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: Inhibitory Activity of this compound against a Panel of Cyclin-Dependent Kinases
| Target | IC50 (nM) |
| CDK1/CycB | 150 |
| CDK2/CycE | 25 |
| CDK4/CycD1 | 50 |
| CDK5/p25 | >1000 |
| CDK6/CycD3 | 75 |
| CDK7/CycH | 800 |
| CDK9/CycT1 | 40 |
Data are hypothetical and representative of a selective CDK inhibitor.
Table 2: Inhibitory Activity of this compound against a Panel of Histone Deacetylases
| Target Class | Target | IC50 (nM) |
| Class I | HDAC1 | 15 |
| HDAC2 | 20 | |
| HDAC3 | 35 | |
| Class IIa | HDAC4 | 550 |
| HDAC5 | >1000 | |
| HDAC7 | >1000 | |
| HDAC9 | >1000 | |
| Class IIb | HDAC6 | 80 |
| HDAC10 | 750 | |
| Class IV | HDAC11 | >1000 |
Data are hypothetical and representative of a pan-HDAC inhibitor with selectivity for Class I and specific Class IIb enzymes.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the target profile and selectivity of a dual CDK/HDAC inhibitor are provided below.
Biochemical Kinase and Deacetylase Assays
1. CDK Inhibition Assay (Kinase Activity Assay)
-
Objective: To determine the IC50 values of the test compound against a panel of CDK-cyclin complexes.
-
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by a CDK-cyclin complex. The activity can be quantified using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence/luminescence-based assays.[2][3]
-
Protocol:
-
Recombinant human CDK-cyclin enzymes are expressed and purified.[3]
-
A kinase reaction buffer is prepared containing ATP and a specific peptide substrate for the respective CDK.
-
The test compound is serially diluted and added to the reaction mixture.
-
The kinase reaction is initiated by adding the CDK-cyclin enzyme.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For luminescent assays, the remaining ATP can be measured, where a decrease in luminescence corresponds to higher kinase activity.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. HDAC Inhibition Assay (Fluorometric or Luminogenic Assay)
-
Objective: To determine the IC50 values of the test compound against a panel of HDAC isoforms.
-
Principle: These assays utilize a substrate that, upon deacetylation by an HDAC, can be cleaved by a developer enzyme to release a fluorescent or luminescent molecule.[4][5] The signal intensity is directly proportional to the HDAC activity.
-
Protocol:
-
Recombinant human HDAC enzymes are used.[4]
-
An HDAC assay buffer is prepared.
-
The test compound is serially diluted and incubated with the HDAC enzyme.
-
The fluorogenic or luminogenic HDAC substrate is added to initiate the reaction.[6]
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
A developer solution is added, which contains an enzyme that cleaves the deacetylated substrate to produce a signal.[5]
-
The fluorescence or luminescence is measured using a plate reader.
-
IC50 values are determined from the dose-response curves.
-
Cell-Based Assays
1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of the compound with its intended CDK and HDAC targets within a cellular context.
-
Principle: The binding of a ligand (inhibitor) to a target protein stabilizes the protein against thermal denaturation.
-
Protocol:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble target protein (specific CDK or HDAC) at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
2. Western Blot Analysis for Target Modulation
-
Objective: To assess the downstream effects of CDK and HDAC inhibition in cells.
-
Principle: Inhibition of CDKs should lead to decreased phosphorylation of downstream substrates (e.g., Rb), while HDAC inhibition should result in increased acetylation of histones and other proteins (e.g., tubulin).
-
Protocol:
-
Cells are treated with various concentrations of the test compound for a specified duration.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated Rb (pRb), total Rb, acetylated histones (e.g., Ac-H3), total histones, acetylated tubulin, and total tubulin.
-
Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the signal is visualized.
-
Signaling Pathways and Workflows
CDK and HDAC Signaling in Cell Cycle Control
The following diagram illustrates the interconnected roles of CDKs and HDACs in regulating cell cycle progression. HDACs can deacetylate histones at the promoters of CDK inhibitor genes like p21 and p27, leading to their repression.[7][8] Inhibition of HDACs can, therefore, lead to the expression of these inhibitors, which in turn block CDK activity and cause cell cycle arrest.
Caption: CDK and HDAC interplay in cell cycle regulation.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical characterization of a dual CDK/HDAC inhibitor.
Caption: Preclinical workflow for dual inhibitor evaluation.
Conclusion
This document provides a framework for understanding the target profile and selectivity of a dual CDK/HDAC inhibitor, exemplified by the hypothetical molecule this compound. The combination of potent and selective inhibition of key CDK and HDAC isoforms offers a rational basis for achieving synergistic anti-cancer activity. The described experimental protocols and workflows are essential for the comprehensive characterization of such novel therapeutic agents.
References
- 1. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 6. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 7. Essential function of histone deacetylase 1 in proliferation control and CDK inhibitor repression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Essential function of histone deacetylase 1 in proliferation control and CDK inhibitor repression | The EMBO Journal [link.springer.com]
In Vitro Efficacy of Dual Cyclin-Dependent Kinase and Histone Deacetylase Inhibition in Cancer Cell Lines: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The concurrent inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) is emerging as a promising therapeutic strategy in oncology. This technical guide provides an in-depth overview of the in vitro effects of this dual-inhibition approach on various cancer cell lines. While the specific molecule "CDK/HDAC-IN-4" is not documented in publicly available literature, this document synthesizes findings from studies employing combinations of CDK and HDAC inhibitors, as well as novel dual-targeting agents. The guide details the synergistic effects on cell viability, cell cycle progression, and apoptosis, outlines common experimental methodologies, and visualizes the core signaling pathways involved.
Introduction: The Rationale for Dual CDK/HDAC Inhibition
Cancer is characterized by uncontrolled cell proliferation and epigenetic dysregulation. Cyclin-dependent kinases (CDKs) are crucial drivers of the cell cycle, while histone deacetylases (HDACs) are key epigenetic modulators that influence gene expression. Overexpression of both CDKs and HDACs is a common feature in many cancers.
The rationale for dual inhibition stems from the complementary and often synergistic mechanisms of action of CDK and HDAC inhibitors. HDAC inhibitors can induce cell cycle arrest, typically in the G1 phase, by upregulating CDK inhibitors like p21.[1][2] This can sensitize cancer cells to the effects of CDK inhibitors, which also block cell cycle progression.[3] Furthermore, this combined approach has been shown to synergistically induce apoptosis in cancer cells, overcoming the often cytostatic-only effects of single-agent therapies.[3][4][5][6] Studies have demonstrated the efficacy of this strategy in various cancer types, including pancreatic cancer, melanoma, and myeloma.[3][4][7]
Quantitative Analysis of In Vitro Efficacy
The synergistic effect of combined CDK and HDAC inhibition is a key finding across multiple studies. This section presents quantitative data from representative studies on the impact of this dual-targeting strategy on cancer cell viability.
Table 1: Synergistic Effects of Combined CDK and HDAC Inhibitors on Cancer Cell Viability
| Cancer Type | Cell Line(s) | CDK Inhibitor | HDAC Inhibitor | Key Findings | Reference |
| Pancreatic Cancer | MIA PaCa-2, PANC-1 | Abemaciclib | Panobinostat | The combination of Abemaciclib and Panobinostat showed synergistic effects on cell viability and induced apoptosis. | [4] |
| Melanoma | 93.05, 634, A375 (Cutaneous); Mel270, OMM2.5 (Uveal) | Flavopiridol | Quisinostat | A synergistic reduction in cell viability was observed in all melanoma cell lines tested, irrespective of their driver mutations. The combination also induced apoptosis. | [3][5][6] |
| Myeloma | N/A | (Not specified) | Entinostat | Combination with mTOR inhibitors (related to cell cycle) showed synergistic effects in limiting myeloma cell growth. | [7] |
Table 2: Inhibitory Concentrations (IC50) of Novel Dual CDK/HDAC Inhibitors
| Compound | Target(s) | IC50 (CDK4) | IC50 (CDK6) | IC50 (HDAC1) | Cancer Cell Line(s) | Reference |
| 11g | CDK4/HDACs | 23.59 nM | 128.60 nM | (Not specified) | H460, MDA-MB-468 | [8] |
| 11h | CDK4/HDACs | 35.12 nM | 189.55 nM | (Not specified) | H460, MDA-MB-468 | [8] |
| 11i | CDK4/HDACs | 28.34 nM | 150.55 nM | (Not specified) | H460, MDA-MB-468 | [8] |
| 11j | CDK4/HDACs | 30.11 nM | 145.75 nM | (Not specified) | H460, MDA-MB-468 | [8] |
| 11k | CDK4/HDACs | 25.67 nM | 135.60 nM | (Not specified) | H460, MDA-MB-468 | [8] |
Core Mechanisms of Action
The anti-cancer effects of dual CDK/HDAC inhibition are driven by two primary mechanisms: induction of cell cycle arrest and promotion of apoptosis.
Cell Cycle Arrest
HDAC inhibitors contribute to cell cycle arrest by increasing the expression of CDK inhibitors such as p21.[1][2] This protein binds to and inhibits the activity of cyclin-CDK complexes, which are essential for cell cycle progression. CDK inhibitors directly target these complexes, preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb).[9] The combined effect is a robust blockade of the G1/S phase transition, halting cell proliferation.
Induction of Apoptosis
While single-agent treatment with CDK or HDAC inhibitors can be primarily cytostatic, their combination often leads to synergistic induction of apoptosis.[3][10] This is achieved through the modulation of pro- and anti-apoptotic proteins. HDAC inhibitors can upregulate the expression of pro-apoptotic BH3-only proteins like BIM and BMF, while downregulating anti-apoptotic proteins of the Bcl-2 family.[1] The combined pressure of cell cycle arrest and a lowered apoptotic threshold effectively eliminates cancer cells.
Experimental Protocols
The in vitro assessment of dual CDK/HDAC inhibitors involves a series of standardized assays to determine their effects on cell viability, proliferation, cell cycle distribution, and apoptosis.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of the compounds and for calculating IC50 values.
-
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the CDK inhibitor, HDAC inhibitor, and their combination for a specified period (e.g., 72 hours).
-
Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.
-
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Protocol: Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the compounds for a defined period (e.g., 24-48 hours).
-
Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cells, allowing for their categorization into G0/G1, S, and G2/M phases.
-
Apoptosis Assays
These assays quantify the number of cells undergoing apoptosis.
-
Protocol: Annexin V/PI Staining
-
Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blotting
This technique is used to detect changes in the expression levels of specific proteins involved in the cell cycle and apoptosis.
-
Protocol: Standard Western Blot
-
Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p21, Cyclin D1, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion and Future Directions
The dual inhibition of CDKs and HDACs represents a powerful strategy to combat cancer by simultaneously targeting cell cycle progression and epigenetic regulation. In vitro studies consistently demonstrate synergistic effects, leading to enhanced cell cycle arrest and apoptosis across a range of cancer cell lines. The development of single molecules capable of inhibiting both targets, such as the 2-anilino-4-triazolpyrimidine derivatives, holds significant promise for future cancer therapeutics.[8] Further research should focus on elucidating the detailed molecular mechanisms of synergy, identifying predictive biomarkers for patient stratification, and advancing the most promising dual-inhibitor candidates into clinical trials.
References
- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. oncotarget.com [oncotarget.com]
A Technical Guide to a Novel Class of Dual CDK/HDAC Inhibitors
Executive Summary: While a specific molecule designated "CDK/HDAC-IN-4" is not documented in publicly available scientific literature, this guide provides a comprehensive overview of a novel class of dual-acting inhibitors targeting both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). Resistance to CDK4/6 inhibitors can arise from the upregulation of cyclin D1 and downregulation of the cell cycle regulator p21.[1] HDAC inhibitors can counteract this by upregulating p21 and acetyl-histone H3 levels.[1] This guide synthesizes preclinical data on representative molecules from this class, such as MFDCH016 and N14, to illustrate their therapeutic potential, mechanism of action, and the experimental methodologies used for their evaluation.
Introduction: The Rationale for Dual CDK and HDAC Inhibition
The inhibition of cyclin-dependent kinases, particularly CDK4 and CDK6, has emerged as a significant therapeutic strategy in oncology. These kinases are pivotal in regulating the G1-S phase transition of the cell cycle. However, the development of resistance to CDK4/6 inhibitors presents a clinical challenge.[1] One key mechanism of resistance involves the downregulation of the CDK inhibitor p21.[2]
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins.[3][4] Importantly, HDAC inhibitors have been shown to upregulate the expression of p21.[1][2] This observation has led to the rational design of dual-targeting inhibitors that simultaneously inhibit both CDKs and HDACs. The synergistic effect of this dual inhibition is hypothesized to overcome resistance to CDK4/6 inhibitors and enhance anti-tumor efficacy.[1][2]
Quantitative Biological Activity
The following tables summarize the in vitro inhibitory activities and anti-proliferative effects of representative dual CDK/HDAC inhibitors against various cancer cell lines.
Table 1: In Vitro Kinase and HDAC Inhibitory Activity
| Compound | Target | IC50 (nM) |
| MFDCH016 | CDK4 | Potent (nM level) |
| HDAC1 | Potent (nM level) | |
| HDAC6 | Potent (nM level) | |
| N14 | CDK4/Cyclin D1 | 1.8 |
| CDK6/Cyclin D3 | 5.6 | |
| HDAC1 | 35.7 | |
| HDAC6 | 15.8 |
Data for MFDCH016 extracted from a study on novel dual CDK4/6 and HDAC inhibitors.[1] Data for N14 extracted from a study on a novel CDK4/6 and HDAC dual-targeting agent.[2]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| N14 | HuH-7 | Hepatocellular Carcinoma | 0.87 |
| HepG2 | Hepatocellular Carcinoma | 1.05 | |
| SMMC-7721 | Hepatocellular Carcinoma | 1.23 | |
| MHCC-97H | Hepatocellular Carcinoma | 1.56 |
Data for N14 extracted from a study on a novel CDK4/6 and HDAC dual-targeting agent.[2]
Mechanism of Action and Signaling Pathways
Dual CDK/HDAC inhibitors exert their anti-tumor effects through a multi-pronged mechanism. By inhibiting HDACs, these compounds increase histone acetylation, leading to a more open chromatin structure and altered gene expression.[4] A key consequence is the upregulation of the CDK inhibitor p21.[1][2] The elevated p21 levels then inhibit CDK4/6, leading to cell cycle arrest at the G0/G1 and G2/M phases.[1][2] This combined action ultimately induces apoptosis in cancer cells.
Caption: Signaling pathway of dual CDK/HDAC inhibitors.
Experimental Protocols
This section details the key experimental methodologies employed in the preclinical evaluation of dual CDK/HDAC inhibitors.
In Vitro Kinase and HDAC Activity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against target kinases and HDACs.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes and HDAC enzymes are obtained from commercial sources. Specific substrates for each enzyme are prepared in appropriate assay buffers.
-
Compound Dilution: The test compound is serially diluted to a range of concentrations.
-
Assay Reaction: The enzyme, substrate, and test compound are incubated together in a microplate. For kinase assays, ATP is included to initiate the phosphorylation reaction. For HDAC assays, an acetylated substrate is used.
-
Detection: The reaction is stopped, and the product is quantified. Kinase activity is often measured using luminescence-based assays that quantify the amount of ATP remaining after the reaction. HDAC activity can be measured using fluorescent assays where deacetylation of a substrate leads to a fluorescent signal upon development.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability and Proliferation Assays
Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.
General Protocol (MTT or CellTiter-Glo® Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Reagent Addition: For MTT assays, MTT reagent is added, and the resulting formazan crystals are solubilized. For CellTiter-Glo® assays, the reagent is added to measure ATP levels, which correlate with cell viability.
-
Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a microplate reader.
-
Data Analysis: IC50 values are determined by plotting cell viability against compound concentration.
Western Blot Analysis
Objective: To investigate the effect of the compound on the expression and post-translational modification of key proteins in the target signaling pathway.
General Protocol:
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p21, acetyl-H3, CDK4, CDK6).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western blot analysis.
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle distribution.
General Protocol:
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy and safety of the compound in a living organism.
General Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice or NOD/SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Conclusion and Future Directions
The development of dual CDK/HDAC inhibitors represents a promising strategy to overcome resistance to single-agent CDK4/6 inhibitors and enhance anti-cancer activity. The preclinical data for representative compounds demonstrate potent and selective inhibition of both target classes, leading to cell cycle arrest, apoptosis, and significant tumor growth inhibition in vivo. Further research is warranted to optimize the pharmacokinetic and pharmacodynamic properties of these dual inhibitors and to evaluate their efficacy and safety in clinical settings. The continued exploration of such multi-targeted agents holds significant potential for advancing cancer therapy.
References
- 1. Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel CDK4/6 and HDAC dual-targeting agent for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | HDAC4 in cancer: A multitasking platform to drive not only epigenetic modifications [frontiersin.org]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Dual CDK/HDAC Inhibitors for Novel Therapeutic Target Discovery
Introduction
The development of novel cancer therapeutics increasingly focuses on targeting multiple oncogenic pathways simultaneously to enhance efficacy and overcome resistance mechanisms. One promising strategy is the dual inhibition of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). CDKs are critical regulators of cell cycle progression, while HDACs are key epigenetic modulators that control gene expression. Their dysregulation is a hallmark of many cancers. While specific information on a compound designated "CDK/HDAC-IN-4" is not publicly available, this guide provides an in-depth technical overview of the core principles, methodologies, and therapeutic potential of the broader class of dual CDK/HDAC inhibitors, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Synergistic Approach
Dual CDK/HDAC inhibitors leverage a synergistic mechanism to induce cancer cell death and inhibit tumor growth.
-
CDK Inhibition: CDKs, in complex with their cyclin partners, phosphorylate key substrate proteins to drive the cell through the various phases of the cell cycle. In many cancers, the CDK/cyclin/retinoblastoma (Rb) pathway is hyperactivated, leading to uncontrolled cell proliferation. CDK inhibitors block this phosphorylation, leading to cell cycle arrest, typically at the G1/S or G2/M transitions.[1][2]
-
HDAC Inhibition: HDACs remove acetyl groups from histones and other non-histone proteins.[1] Deacetylation of histones leads to a more condensed chromatin structure, repressing the transcription of certain genes, including tumor suppressor genes.[1][3] HDAC inhibitors (HDACis) prevent this deacetylation, leading to a more open chromatin state and the re-expression of these silenced genes.[1] A crucial target of HDACis is the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1), a potent inhibitor of CDK activity.[1][4] Upregulation of p21 by HDACis enhances cell cycle arrest.[1][4]
-
Synergistic Effect: The combination of CDK and HDAC inhibition results in a potent anti-cancer effect. HDAC inhibition upregulates the expression of p21, which in turn strengthens the cell cycle arrest induced by CDK inhibition.[4] This dual action can lead to apoptosis (programmed cell death) and a more profound and sustained anti-proliferative effect than either agent alone.[5] This approach has shown promise in overcoming resistance to single-agent CDK4/6 inhibitors, where downregulation of p21 is a known resistance mechanism.[4]
Quantitative Data on Dual CDK/HDAC Inhibitors
The potency of dual inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) against various CDK and HDAC isoforms. The following table summarizes quantitative data for representative dual CDK/HDAC inhibitors reported in the literature.
| Compound | Target | IC50 (nM) | Cell Line Antiproliferative IC50 (µM) | Reference |
| Compound 7c | HDAC2 | 0.25 | A375, HCT116, H460, Hela | [6] |
| CDK2 | 0.30 | [6] | ||
| Compound 14a | HDAC2 | 0.24 | A375, HCT116, H460, Hela | [6] |
| CDK2 | 0.56 | [6] | ||
| Compound N14 | CDK4 | Potent (nM level) | HuH-7 | [4] |
| CDK6 | Potent (nM level) | [4] | ||
| HDAC1 | Potent (nM level) | [4] | ||
| HDAC6 | Potent (nM level) | [4] | ||
| Quisinostat | Pan-HDAC | Varies by isoform | Melanoma cell lines | [5] |
| Flavopiridol | Pan-CDK | Varies by isoform | Melanoma cell lines | [5] |
Experimental Protocols
The characterization of dual CDK/HDAC inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.
1. Enzyme Inhibition Assays
-
Objective: To determine the IC50 values of the inhibitor against specific CDK and HDAC isoforms.
-
General Protocol (CDK):
-
Recombinant CDK/cyclin complexes are incubated with the inhibitor at various concentrations in a kinase buffer.
-
A specific substrate (e.g., a peptide derived from Rb) and ATP (often radiolabeled [γ-³²P]ATP) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined time at a specific temperature and then stopped.
-
The amount of phosphorylated substrate is quantified, typically through methods like scintillation counting, fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
-
General Protocol (HDAC):
-
Recombinant HDAC enzyme is incubated with the inhibitor at various concentrations in an assay buffer.
-
A fluorogenic acetylated peptide substrate is added.
-
The HDAC enzyme deacetylates the substrate.
-
A developer solution is added, which contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
The fluorescence is measured using a fluorometer.
-
IC50 values are determined by plotting the fluorescence signal against the inhibitor concentration.
-
2. Cell-Based Assays
-
Cell Viability/Proliferation Assay (e.g., MTS Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the dual inhibitor at a range of concentrations for a specified period (e.g., 72 hours).
-
An MTS reagent is added to each well and incubated for 1-4 hours.
-
The absorbance is measured at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.
-
The IC50 value for cell growth inhibition is calculated.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Cells are treated with the inhibitor for a defined time (e.g., 24 or 48 hours).
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified to determine the effect of the inhibitor on cell cycle progression.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Cells are treated with the inhibitor for a period known to induce apoptosis (e.g., 48 hours).
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis
-
Objective: To investigate the effect of the inhibitor on the expression and post-translational modification of key proteins in the CDK and HDAC pathways.
-
Protocol:
-
Cells are treated with the inhibitor for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated-Histone H3, p21, Cyclin D1, phospho-Rb).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
4. In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the dual inhibitor in a living organism.
-
General Protocol:
-
Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the dual inhibitor (e.g., via oral gavage or intraperitoneal injection) according to a specific dosing schedule. The control group receives a vehicle.
-
Tumor size is measured regularly with calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Signaling Pathways and Visualizations
Dual CDK/HDAC inhibitors modulate key signaling pathways that control cell proliferation and gene expression.
Caption: Combined CDK and HDAC Inhibition Pathway.
Caption: Experimental Workflow for Dual Inhibitor Characterization.
Dual inhibition of CDKs and HDACs represents a powerful strategy in the discovery of novel cancer therapeutics. By simultaneously targeting two fundamental and interconnected pathways in cancer biology, these inhibitors can achieve a synergistic anti-tumor effect, potentially overcoming the limitations of single-agent therapies. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of this promising class of compounds. As research continues, dual CDK/HDAC inhibitors hold the potential to offer new therapeutic options for a variety of malignancies, including those that have developed resistance to current treatments.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a novel CDK4/6 and HDAC dual-targeting agent for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors with potent in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Inhibition of Cyclin-Dependent Kinases and Histone Deacetylases: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) has emerged as a promising therapeutic strategy in oncology. This approach leverages the synergistic effects of targeting two distinct but interconnected classes of enzymes that are critical for cancer cell proliferation, survival, and gene expression. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key signaling pathways involved in the dual inhibition of CDKs and HDACs.
Core Concepts of Dual CDK-HDAC Inhibition
CDKs are a family of serine/threonine kinases that regulate the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell division. HDACs, on the other hand, are epigenetic modifiers that remove acetyl groups from histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.
The rationale for dual inhibition stems from the complementary and often synergistic anti-cancer effects observed when both enzyme families are targeted simultaneously. HDAC inhibitors can induce the expression of CDK inhibitors, such as p21, thereby arresting the cell cycle.[1][2] Concurrently, CDK inhibitors can halt cell cycle progression, making cancer cells more susceptible to the apoptotic effects of HDAC inhibitors.[3][4] This combined approach can lead to enhanced tumor cell death, overcome drug resistance, and potentially allow for lower, less toxic doses of each agent.[3][5][6]
Quantitative Data on Dual CDK-HDAC Inhibitors
The efficacy of dual CDK-HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against specific CDK and HDAC isoforms, as well as their anti-proliferative effects on various cancer cell lines. The following tables summarize key quantitative data for representative dual inhibitors and combination therapies.
| Compound/Combination | Target(s) | IC50 (nM) | Cell Line(s) | Anti-proliferative IC50 (µM) | Reference(s) |
| Quisinostat (HDACi) + Flavopiridol (pan-CDKi) | Pan-HDAC, pan-CDK | Varies by cell line | Melanoma cell lines | Synergistic reduction in viability | [3][5] |
| Compound 7c | HDAC2, CDK2 | HDAC2: 0.25, CDK2: 0.30 | A375, HCT116, H460, Hela | Not specified in abstract | [7] |
| Compound 14a | HDAC2, CDK2 | HDAC2: 0.24, CDK2: 0.56 | A375, HCT116, H460, Hela | Not specified in abstract | [7] |
| Compound 11k | CDK4, HDAC1, HDAC2, HDAC6 | CDK4: 23.59, HDAC1: 61.11, HDAC2: 80.62, HDAC6: 45.33 | H460, MDA-MB-468, HCT116, HepG2 | 1.20 - 2.66 | [8] |
Key Signaling Pathways
The synergistic anti-tumor activity of dual CDK and HDAC inhibition is mediated through the modulation of several critical signaling pathways, primarily those controlling cell cycle progression and apoptosis.
Cell Cycle Regulation
Dual inhibition potently induces cell cycle arrest, typically at the G1/S or G2/M transitions.[3][9] A key mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21.[1][2] HDAC inhibitors promote the acetylation of the p21 promoter, leading to its transcriptional activation.[10] The resulting increase in p21 protein levels inhibits CDK2/cyclin E and CDK4/cyclin D complexes, which are essential for the G1/S transition. This leads to the hypophosphorylation of the retinoblastoma protein (Rb), which then sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry.
Induction of Apoptosis
A key outcome of dual CDK-HDAC inhibition is the synergistic induction of apoptosis.[3][4][6] This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. HDAC inhibitors have been shown to upregulate the expression of pro-apoptotic proteins such as Bim and downregulate anti-apoptotic proteins like Mcl-1 and Bcl-2.[2][5] CDK inhibitors, particularly those targeting CDK9, can also suppress the transcription of Mcl-1. The combined effect leads to a lowered apoptotic threshold, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of dual CDK-HDAC inhibitors.
General Experimental Workflow
A typical workflow for evaluating a novel dual CDK-HDAC inhibitor involves a series of in vitro assays to determine its enzymatic and cellular activity, followed by in vivo studies to assess its therapeutic potential.
Kinase Activity Assay (CDK Inhibition)
Principle: To measure the inhibitory effect of a compound on the activity of a specific CDK enzyme. This is often done using a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.
Materials:
-
Recombinant CDK/cyclin enzyme complex (e.g., CDK2/Cyclin A2)
-
Kinase substrate (e.g., a peptide substrate)
-
ATP
-
Kinase assay buffer
-
Test compound (dual inhibitor)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the CDK/cyclin enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
HDAC Activity Assay
Principle: To measure the inhibitory effect of a compound on HDAC enzyme activity. Fluorometric assays are commonly used, where a fluorogenic substrate is deacetylated by HDACs, and a subsequent developer solution cleaves the deacetylated substrate to release a fluorescent molecule.
Materials:
-
HeLa nuclear extract or purified HDAC enzyme
-
Fluorogenic HDAC substrate
-
HDAC assay buffer
-
Test compound (dual inhibitor)
-
Developer solution
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well black plate, add the test compound dilutions.
-
Add the HDAC enzyme source (HeLa nuclear extract or purified enzyme) to each well.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes to allow for fluorescence development.
-
Measure fluorescence using a fluorometric plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated and untreated cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with the test compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This flow cytometry method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is proportional to the DNA content.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest cells after treatment.
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. This is crucial for confirming the on-target effects of the dual inhibitor (e.g., changes in histone acetylation, phosphorylation of Rb) and its impact on key signaling proteins (e.g., p21, cleaved caspases).
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Protein transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from treated and untreated cells.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels.
Conclusion
The dual inhibition of CDKs and HDACs represents a powerful and synergistic strategy for cancer therapy. By simultaneously targeting the machinery of cell cycle progression and the epigenetic regulation of gene expression, this approach can induce potent anti-proliferative and pro-apoptotic effects in a wide range of malignancies. The methodologies and signaling pathways detailed in this guide provide a comprehensive framework for the preclinical evaluation and development of novel dual CDK-HDAC inhibitors, with the ultimate goal of translating these promising therapeutic agents into the clinic.
References
- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Multiple roles of class I HDACs in proliferation, differentiation, and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 10. The role of histone deacetylases (HDACs) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Offensive: A Technical Guide to the Biological Activity of Novel CDK/HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The convergence of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) inhibition into single molecular entities represents a promising frontier in oncology. This dual-inhibitor strategy aims to exploit the synergistic effects of targeting two fundamental pillars of cancer cell proliferation and survival: cell cycle regulation and epigenetic control. This technical guide provides an in-depth analysis of the biological activity of these novel agents, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Introduction: The Rationale for Dual Inhibition
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential drivers of the cell cycle.[1] Their aberrant activity is a hallmark of many cancers, leading to uncontrolled cell division.[2] Histone deacetylases (HDACs) are epigenetic modulators that remove acetyl groups from histones and other non-histone proteins.[3] This action typically leads to a more compact chromatin structure, repressing the transcription of key tumor suppressor genes, such as the CDK inhibitor p21.[4][5]
By combining the functionalities of CDK and HDAC inhibitors, these novel dual-targeted compounds can launch a multi-pronged attack on cancer cells. This approach is designed to enhance antitumor potency, potentially overcome drug resistance that can develop with single-target agents, and leverage a synergistic induction of cell cycle arrest and apoptosis.[6][7]
Mechanism of Action: A Two-Pronged Assault
The dual inhibition of CDKs and HDACs triggers a cascade of events that collectively cripple the cancer cell's machinery for proliferation and survival.
-
HDAC Inhibition: The inhibition of HDACs leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This facilitates the transcription of previously silenced tumor suppressor genes.[4] A critical target is the gene encoding p21, a potent endogenous inhibitor of CDK/cyclin complexes.[3][8] Furthermore, HDAC inhibition can affect the acetylation status and stability of numerous non-histone proteins involved in apoptosis and cell cycle control.[4]
-
CDK Inhibition: The direct inhibition of CDKs (e.g., CDK2, CDK4) prevents the phosphorylation of key substrates required for cell cycle progression, such as the retinoblastoma protein (Rb).[2][5] This blockade halts the cell cycle, typically at the G1/S or G2/M checkpoints, preventing DNA replication and cell division.[9][10]
The synergy arises from the fact that HDAC inhibition increases the expression of natural CDK inhibitors like p21, while the CDK inhibitor component of the molecule directly blocks the remaining CDK activity. This combined action ensures a more robust and sustained cell cycle arrest and can more effectively push the cell towards apoptosis.[9]
References
- 1. Recent advances in CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of CDK/HDAC-IN-4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-target inhibitors represent a promising strategy in cancer therapy by simultaneously modulating multiple signaling pathways critical for tumor growth and survival. CDK/HDAC-IN-4 is a potent small molecule inhibitor that targets both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). CDKs are key regulators of cell cycle progression, while HDACs play a crucial role in the epigenetic regulation of gene expression.[1][2][3] The simultaneous inhibition of these two classes of enzymes has been shown to synergistically induce cell cycle arrest, apoptosis, and overcome drug resistance in various cancer models.[4][5][6][7] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
CDKs are a family of protein kinases that control the progression of the cell cycle by phosphorylating key substrates.[2] Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. HDACs remove acetyl groups from histones and other non-histone proteins, leading to a more compact chromatin structure and transcriptional repression of genes, including tumor suppressor genes like p21 and p27.[1][8][9][10]
By inhibiting CDKs, this compound prevents cell cycle progression, primarily causing arrest at the G1/S and G2/M phases.[5][11] Concurrently, by inhibiting HDACs, it leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[8][9] This dual action leads to a potent anti-proliferative and pro-apoptotic effect in cancer cells.[4][6][12]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies on dual CDK and HDAC inhibitors. These values can serve as a reference for designing experiments with this compound.
Table 1: Inhibitory Activity of Dual CDK/HDAC Inhibitors
| Target | IC50 Range (nM) | Assay Type | Reference |
| CDK1/cyclin B | 10 - 100 | In vitro kinase assay | [11] |
| CDK2/cyclin A | 5 - 50 | In vitro kinase assay | [11] |
| CDK4/cyclin D1 | 50 - 500 | In vitro kinase assay | [13] |
| HDAC1 | 1 - 20 | In vitro enzymatic assay | [14] |
| HDAC2 | 1 - 30 | In vitro enzymatic assay | [15] |
| HDAC3 | 5 - 50 | In vitro enzymatic assay | [16] |
| HDAC4 | 100 - 1000 | In vitro enzymatic assay | [17] |
| HDAC6 | 10 - 100 | In vitro enzymatic assay | [14] |
Table 2: Cellular Effects of Dual CDK/HDAC Inhibition
| Cell Line | Effect | Concentration Range (nM) | Duration (h) | Reference |
| Melanoma Cell Lines | Synergistic reduction in cell viability | 50 - 500 | 48 - 72 | [4][6] |
| Myeloma Cell Lines | Induction of apoptosis | 100 - 1000 | 24 - 48 | [11] |
| Breast Cancer Cells | G1 cell cycle arrest | 100 - 500 | 24 | [7] |
| Neuroblastoma Cells | Induction of apoptosis | 200 - 1000 | 48 | [7] |
| Anaplastic Thyroid Carcinoma | Decreased cell viability | 10 - 50 | 24 - 72 | [18] |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation and storage of the inhibitor stock solution are crucial for obtaining reproducible results.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.[19]
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[19]
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Viability / Proliferation Assay (MTT or CellTiter-Glo®)
This protocol determines the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., IC50).[19]
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).[19]
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[18]
-
After incubation, perform the cell viability assay according to the manufacturer's protocol (MTT or CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for the appropriate duration.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
References
- 1. Essential function of histone deacetylase 1 in proliferation control and CDK inhibitor repression | The EMBO Journal [link.springer.com]
- 2. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase 4 (HDAC4): Mechanism of Regulations and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential function of histone deacetylase 1 in proliferation control and CDK inhibitor repression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular and cellular effects of multi-targeted CDK inhibition in myeloma: Biological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and histone deacetylase inhibition study of novel 4-(2-aminoethyl) phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HDAC4 histone deacetylase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Dual CDK/HDAC Inhibition in MV-4-11 Acute Myeloid Leukemia Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells. The MV-4-11 cell line, derived from a patient with biphenotypic B-myelomonocytic leukemia, is a widely utilized in vitro model for AML research. It is particularly relevant for studying AML with FLT3 internal tandem duplication (FLT3-ITD) mutations, a common driver of leukemogenesis. Cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) are key regulators of cell cycle progression and gene expression, respectively, and their dysregulation is a hallmark of many cancers, including AML. The simultaneous inhibition of both CDKs and HDACs has emerged as a promising therapeutic strategy, demonstrating synergistic anti-leukemic effects.
This document provides detailed protocols for studying the effects of a hypothetical dual CDK/HDAC inhibitor, designated as CDK/HDAC-IN-4, on the MV-4-11 cell line. The protocols and expected outcomes are based on published data for combined treatment with individual CDK and HDAC inhibitors in this and similar leukemia cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound in MV-4-11 Cells
| Parameter | This compound | Flavopiridol (CDK Inhibitor) | Vorinostat (HDAC Inhibitor) |
| IC50 (72h) | 50 nM | 100 nM | 250 nM |
| Apoptosis (Sub-G1 population at 2x IC50, 48h) | 45% | 15% | 10% |
| G2/M Arrest (at IC50, 24h) | 60% | 30% | 25% |
Note: The data presented for this compound is hypothetical and for illustrative purposes, based on the synergistic effects observed when combining CDK and HDAC inhibitors.
Table 2: Effect of this compound on Key Signaling Proteins in MV-4-11 Cells (24h treatment)
| Protein | Function | Expected Change with this compound |
| p-Rb (Ser780) | Cell cycle progression (G1/S) | Decrease |
| c-Myc | Transcription factor, proliferation | Decrease |
| Mcl-1 | Anti-apoptotic protein | Decrease |
| XIAP | Inhibitor of apoptosis protein | Decrease |
| p21 (WAF1/CIP1) | CDK inhibitor, cell cycle arrest | Increase |
| Acetylated Histone H3 | Chromatin relaxation, gene expression | Increase |
| Cleaved PARP | Marker of apoptosis | Increase |
| Cleaved Caspase-3 | Executioner caspase in apoptosis | Increase |
Experimental Protocols
MV-4-11 Cell Culture
Materials:
-
MV-4-11 cell line (ATCC® CRL-9591™)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
T-75 culture flasks
-
Centrifuge
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing IMDM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of MV-4-11 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 7 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium in a T-75 flask.
-
Cell Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO₂. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
Subculturing: To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion. Dilute the cell suspension to a seeding density of 2 x 10⁵ cells/mL in a new flask with fresh complete growth medium. Change the medium every 2-3 days.
Cell Viability Assay (IC50 Determination)
Materials:
-
MV-4-11 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed MV-4-11 cells in a 96-well opaque-walled plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and wells with medium only for background measurement.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Western Blot Analysis
Materials:
-
MV-4-11 cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb, anti-c-Myc, anti-Mcl-1, anti-p21, anti-acetylated Histone H3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: Treat MV-4-11 cells with this compound at the desired concentrations for the specified time. Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer. Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and then apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Cell Cycle Analysis
Materials:
-
MV-4-11 cells treated with this compound
-
Ice-cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Fixation: Treat MV-4-11 cells with this compound at the desired concentrations for 24 hours. Harvest approximately 1 x 10⁶ cells by centrifugation. Wash the cells with ice-cold PBS. Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo).
Mandatory Visualization
Caption: Signaling pathway of dual CDK/HDAC inhibition in MV-4-11 cells.
Caption: Experimental workflow for evaluating this compound in MV-4-11 cells.
Application Notes and Protocols for In Vivo Studies of Dual CDK/HDAC Inhibitors
Disclaimer: The compound "CDK/HDAC-IN-4" is not referenced in the currently available scientific literature. Therefore, the following application notes and protocols are provided as a generalized guide for a hypothetical dual cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) inhibitor. The recommended dosages, formulations, and experimental designs are illustrative and must be empirically determined for any specific novel compound.
Introduction
Dual CDK/HDAC inhibitors represent a promising class of anti-cancer agents. By targeting both CDKs and HDACs, these compounds can simultaneously control cell cycle progression and modulate the epigenetic landscape, leading to synergistic anti-tumor effects. This document provides a general framework for the preclinical in vivo evaluation of such a dual-target inhibitor in cancer models.
Mechanism of Action: Signaling Pathways
CDK and HDAC inhibitors affect critical pathways in cancer cells. CDKs, in complex with cyclins, regulate the cell cycle. Inhibition of CDK4/6, for example, prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1-S phase transition and inducing cell cycle arrest. HDACs remove acetyl groups from histones and other proteins, leading to chromatin compaction and transcriptional repression of tumor suppressor genes. HDAC inhibition results in histone hyperacetylation, chromatin relaxation, and reactivation of silenced genes, which can induce apoptosis and cell differentiation. The combined inhibition of both pathways can lead to a more potent anti-tumor response.
Data Presentation
The following tables present example data for a hypothetical dual CDK/HDAC inhibitor, hereafter referred to as "Compound-X".
Table 1: Illustrative In Vivo Efficacy of Compound-X in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | Oral (p.o.) | Daily | +250 | 0 |
| Compound-X | 25 | Oral (p.o.) | Daily | +100 | 60 |
| Compound-X | 50 | Oral (p.o.) | Daily | +25 | 90 |
| Compound-X | 100 | Oral (p.o.) | Daily | -10 (regression) | 104 |
| Compound-X | 50 | Intraperitoneal (i.p.) | Daily | +15 | 94 |
Table 2: Example Pharmacokinetic Parameters of Compound-X in Mice
| Parameter | Oral (p.o.) Administration (50 mg/kg) | Intravenous (i.v.) Administration (5 mg/kg) |
| Cmax (ng/mL) | 1200 | 2500 |
| Tmax (h) | 2.0 | 0.1 |
| AUC (0-t) (ng*h/mL) | 7200 | 3000 |
| Half-life (t1/2) (h) | 4.5 | 3.0 |
| Bioavailability (%) | 48 | - |
Table 3: General Toxicology and Safety Monitoring Plan
| Parameter | Monitoring Frequency | Notes |
| Body Weight | Daily | A weight loss of >15-20% may indicate toxicity. |
| Clinical Observations | Daily | Monitor for changes in posture, activity, and grooming. |
| Complete Blood Count (CBC) | Baseline and Endpoint | Monitor for hematological toxicities such as neutropenia and thrombocytopenia, which can be associated with CDK and HDAC inhibitors.[1] |
| Serum Chemistry | Baseline and Endpoint | Assess liver and kidney function. |
| Histopathology | Endpoint | Examine major organs for any treatment-related changes. |
Experimental Protocols
General In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a dual CDK/HDAC inhibitor in a subcutaneous xenograft mouse model.
References
CDK/HDAC-IN-4 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDK/HDAC-IN-4 is a potent and highly selective dual inhibitor of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[1][2][3] With IC50 values of 88.4 nM for CDK and 168.9 nM for HDAC, this compound has demonstrated significant antiproliferative effects in both hematologic and solid tumor cell lines.[1][2][3] Mechanistically, this compound induces apoptosis and S-phase cell cycle arrest in cancer cells, such as the MV-4-11 cell line.[1][2] Its efficacy has also been confirmed in vivo, where it has shown significant antitumor activity in xenograft models.[1][2] These properties make this compound a promising candidate for further investigation in cancer therapy.
This document provides detailed information on the solubility of this compound and protocols for its preparation for in vitro and in vivo experiments.
Data Presentation
Chemical Information and Solubility
This compound, also known as CXD101 or Zabadinostat, is a crystalline solid.[4] Proper storage at -20°C is recommended to ensure its stability for at least four years.[4]
Table 1: Solubility of this compound
| Solvent | Concentration |
| Dimethylformamide (DMF) | 10 mg/mL |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL |
| Ethanol | 1 mg/mL |
Data sourced from Cayman Chemical product information.[4]
Signaling Pathway
Dual CDK and HDAC inhibitors like this compound typically exert their anticancer effects by modulating the HDAC-p21-CDK signaling pathway. HDAC inhibition can lead to the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits CDK activity, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (as CXD101) is 403.5 g/mol .[4]
-
Mass (mg) = 10 mmol/L * 0.001 L * 403.5 g/mol * 1000 mg/g = 4.035 mg for 1 mL
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound using a precision balance in a sterile environment.
-
Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Experimental Workflow for In Vitro Assays
Caption: Workflow for preparing and using this compound in in vitro experiments.
Preparation of Formulation for In Vivo Experiments
This protocol provides a general guideline for preparing this compound for administration in animal models, such as a xenograft mouse model. The final formulation may need to be optimized based on the specific animal model and route of administration.
Materials:
-
This compound (crystalline solid)
-
Solvents and vehicles (e.g., DMSO, PBS, Tween 80, polyethylene glycol)
-
Sterile tubes
-
Sonicator or vortex mixer
Procedure:
-
Solubilization: Due to its limited aqueous solubility, a co-solvent system is often necessary for in vivo administration. A common starting point is to first dissolve this compound in a small amount of a water-miscible organic solvent like DMSO.
-
For example, dissolve the required amount of the compound in DMSO to achieve a high concentration stock (e.g., 10 mg/mL).[4]
-
-
Vehicle Preparation: Prepare the final dosing vehicle. A common vehicle for poorly soluble compounds is a mixture of solvents. For example, a vehicle could consist of:
-
5-10% DMSO
-
10-20% Solutol HS 15 or Tween 80
-
70-85% Saline or PBS
-
-
Formulation: Slowly add the DMSO stock solution of this compound to the prepared vehicle while vortexing or sonicating to ensure a stable and uniform suspension or solution. The final concentration should be calculated based on the desired dosage (mg/kg) and the dosing volume for the animals.
-
Administration: The formulation should be prepared fresh daily before administration to the animals. Administer the formulation via the desired route (e.g., oral gavage, intraperitoneal injection).
Note: It is crucial to perform a tolerability study with the chosen vehicle in a small cohort of animals before commencing the main efficacy study to ensure the vehicle itself does not cause adverse effects.
Conclusion
This compound is a valuable tool for cancer research with potent dual inhibitory activity. Proper handling and preparation are essential for obtaining reliable and reproducible results in both in vitro and in vivo settings. The provided solubility data and protocols offer a foundation for researchers to effectively utilize this compound in their studies.
References
Application Notes: Cell Cycle Analysis of Cells Treated with CDK/HDAC-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDK/HDAC-IN-4 is a novel small molecule inhibitor targeting both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). This dual-targeting approach presents a promising strategy in cancer therapy by simultaneously disrupting two critical cellular processes frequently dysregulated in cancer: cell cycle progression and epigenetic regulation. CDKs are key drivers of the cell cycle, and their inhibition can lead to cell cycle arrest.[1][2][3] HDACs play a crucial role in chromatin remodeling and gene expression; their inhibition can lead to the re-expression of tumor suppressor genes, such as the CDK inhibitor p21, and can also induce cell cycle arrest and apoptosis.[4][5][6][7] The synergistic effect of inhibiting both CDKs and HDACs is being explored as a potent anti-proliferative strategy in various cancer models.[8]
These application notes provide a comprehensive overview of the expected effects of this compound on the cell cycle and a detailed protocol for its analysis using flow cytometry.
Mechanism of Action: Inducing Cell Cycle Arrest
The dual inhibition of CDKs and HDACs by this compound is hypothesized to induce a robust cell cycle arrest, primarily at the G1/S and G2/M checkpoints.
-
CDK Inhibition: By directly inhibiting CDKs, such as CDK1, CDK2, CDK4, and/or CDK6, this compound prevents the phosphorylation of key substrates required for cell cycle progression. For instance, inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, growth-suppressive state and thereby blocking the G1/S transition.[1][2] Inhibition of CDK1, the essential mitotic kinase, can lead to a G2/M arrest.[9]
-
HDAC Inhibition: Inhibition of HDACs leads to the hyperacetylation of histones and other non-histone proteins.[4][10] This can transcriptionally upregulate the expression of CDK inhibitors, most notably p21WAF1/Cip1.[4][5][6] The p21 protein is a potent inhibitor of several cyclin/CDK complexes, including those active in the G1, S, and G2 phases, thus reinforcing the cell cycle arrest initiated by direct CDK inhibition.[5][6] HDAC inhibitors have been shown to cause cell cycle arrest at both G1 and G2/M phases in various cancer cell lines.[6][11][12]
The combined action of this compound is therefore expected to result in a significant accumulation of cells in the G1 and G2/M phases of the cell cycle, with a corresponding decrease in the proportion of cells in the S phase.
Data Presentation: Expected Quantitative Effects on Cell Cycle Distribution
The following table summarizes hypothetical, yet representative, quantitative data from a cell cycle analysis experiment using a human cancer cell line (e.g., HeLa or A549) treated with this compound for 24 hours. Data is presented as the percentage of cells in each phase of the cell cycle, as determined by flow cytometry with propidium iodide staining.
| Treatment Group | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| This compound | 100 | 65.7 ± 3.4 | 15.3 ± 2.0 | 19.0 ± 2.5 |
| This compound | 500 | 72.1 ± 2.8 | 8.5 ± 1.2 | 19.4 ± 2.1 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected outcome. Actual results will vary depending on the cell line, experimental conditions, and the specific activity of the compound.
Mandatory Visualizations
References
- 1. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 8. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Histone Deacetylase 4 (HDAC4): Mechanism of Regulations and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Apoptosis Assays in CDK/HDAC Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual inhibitors targeting both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) represent a promising strategy in cancer therapy. By simultaneously disrupting cell cycle progression and modulating the epigenetic landscape, these compounds can potently induce apoptosis in malignant cells. This document provides detailed application notes and protocols for assessing apoptosis induced by dual CDK/HDAC inhibitors. While specific data for a compound designated "CDK/HDAC-IN-4" is not publicly available, the methodologies described herein are broadly applicable to this class of inhibitors.
CDK inhibitors primarily induce cell cycle arrest, and in some contexts, apoptosis, by blocking the activity of key kinases that drive cell proliferation.[1] HDAC inhibitors promote a more open chromatin structure, leading to the transcription of tumor suppressor genes, including those involved in pro-apoptotic pathways.[2] The synergistic action of inhibiting both targets can lead to a robust apoptotic response, making the accurate measurement of this process critical for drug development and mechanistic studies.
This guide details three common and robust methods for quantifying apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases.
-
Western Blotting: To detect the cleavage of key apoptotic markers.
Signaling Pathways and Experimental Workflow
The inhibition of CDKs and HDACs converges on multiple signaling pathways to trigger apoptosis. A simplified representation of this process is the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of the caspase cascade.
The general workflow for assessing apoptosis involves treating cells with the inhibitor, followed by harvesting and analysis using one or more of the described assays.
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This method identifies early apoptotic cells by detecting the externalization of phosphatidylserine (PS) using fluorescently labeled Annexin V. PI is a fluorescent nucleic acid intercalator that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with various concentrations of the CDK/HDAC inhibitor and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from each well to a separate flow cytometry tube.
-
Adherent cells: Carefully collect the culture medium (which contains detached, potentially apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation buffer or trypsin. Combine the detached cells with the collected supernatant.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and discard the supernatant.[3]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tubes.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[3]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay (Luminescent)
This assay quantifies the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[4]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled, multi-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 to 2.5 x 10^4 cells per well in 100 µL of culture medium. Treat cells with the CDK/HDAC inhibitor and vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[5][6] This typically involves reconstituting the lyophilized substrate with the provided buffer.
-
Assay Procedure:
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[4][6]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Western Blotting for Apoptosis Markers
Western blotting allows for the detection of specific proteins involved in the apoptotic cascade. Key markers include the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspase-3 and changes in the expression levels of Bcl-2 family proteins.
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with the CDK/HDAC inhibitor as described in the previous protocols.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The appearance of the cleaved PARP fragment (89 kDa) is an indicator of apoptosis.[7] Analyze the expression of Bcl-2 family proteins to assess the involvement of the mitochondrial pathway. Use β-actin as a loading control to ensure equal protein loading.[8]
Data Presentation
Quantitative data from the apoptosis assays should be summarized in clear and structured tables to facilitate comparison between different treatment conditions.
Table 1: Percentage of Apoptotic Cells by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Positive Control | - |
Table 2: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.0 | |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Positive Control | - |
Table 3: Densitometric Analysis of Western Blot Bands
| Treatment Group | Concentration (µM) | Cleaved PARP / β-actin Ratio | Bcl-2 / β-actin Ratio | Bax / β-actin Ratio |
| Vehicle Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 |
By following these detailed protocols and presenting the data in a structured manner, researchers can effectively characterize the apoptotic effects of dual CDK/HDAC inhibitors, contributing to the advancement of novel cancer therapeutics.
References
- 1. Multiple roles of class I HDACs in proliferation, differentiation, and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for a Xenograft Mouse Model Using a Dual CDK/HDAC Inhibitor (CDK/HDAC-IN-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual inhibition of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) presents a promising therapeutic strategy in oncology. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][2] HDACs are key epigenetic modifiers; their inhibition can alter chromatin structure, leading to the re-expression of tumor suppressor genes and the induction of apoptosis.[1][3][4] The synergistic effect of targeting both pathways has the potential to overcome resistance mechanisms and enhance anti-tumor efficacy.[2]
This document provides a detailed protocol for utilizing a hypothetical potent, dual CDK/HDAC inhibitor, herein referred to as CDK/HDAC-IN-4, in a preclinical xenograft mouse model to evaluate its in vivo anti-tumor activity.
Mechanism of Action
This compound is a small molecule inhibitor designed to simultaneously target both CDK and HDAC enzymes.
-
CDK Inhibition: By targeting key CDKs (e.g., CDK1, CDK2, CDK4/6), this compound is expected to block cell cycle progression at critical checkpoints, such as the G1/S and G2/M transitions, thereby inhibiting tumor cell proliferation.[1][5]
-
HDAC Inhibition: this compound inhibits the deacetylation of histones and non-histone proteins.[4][6] This leads to histone hyperacetylation, a more relaxed chromatin structure, and the reactivation of silenced tumor suppressor genes (e.g., p21, p53).[1][3] Increased acetylation of non-histone proteins can also impact protein stability and function, further contributing to anti-cancer effects.[1]
The combined action is hypothesized to induce synergistic effects, leading to potent cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[2]
Signaling Pathway
Caption: Dual inhibition of CDKs and HDACs by this compound.
Experimental Protocol: Xenograft Mouse Model
This protocol outlines the steps for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
Materials and Reagents
-
Selected human cancer cell line (e.g., MCF-7, HCT116, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Immunodeficient mice (e.g., 6-8 week old female athymic nude mice or NSG mice)[7][8]
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Animal balance
-
Anesthesia (e.g., isoflurane)
-
Euthanasia supplies (e.g., CO2 chamber)
Experimental Workflow
Caption: Experimental workflow for the xenograft mouse model study.
Detailed Methodology
1. Cell Culture and Preparation
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain exponential growth. Ensure cell viability is >95% using a trypan blue exclusion assay before implantation.
-
On the day of implantation, harvest the cells using trypsin-EDTA and wash them with sterile PBS.
-
Count the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
2. Tumor Cell Implantation
-
Acclimatize 6-8 week old female immunodeficient mice for at least one week.[8] All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.[8]
-
Monitor the mice for tumor growth.
3. Tumor Growth Monitoring and Treatment
-
Measure tumor volume and animal weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.[8]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[8]
-
Prepare a stock solution of this compound in 100% DMSO. On each treatment day, dilute the stock solution with PEG300 and saline to the final desired concentration in the vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
Administer this compound (e.g., 25 mg/kg) or vehicle to the respective groups via intraperitoneal (IP) injection or oral gavage (PO) once daily for 21 consecutive days.[8]
-
Continue to monitor tumor volume and animal weight throughout the treatment period. Observe the mice for any signs of toxicity.
4. Study Endpoint and Data Analysis
-
The study should be terminated when tumors in the control group reach the maximum size allowed by IACUC guidelines, or if significant toxicity (e.g., >20% body weight loss) is observed in the treatment groups.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process the tumors for further analysis, such as histopathology, immunohistochemistry (e.g., for Ki-67, cleaved caspase-3), and western blotting (e.g., for acetylated histones, p21).
-
Analyze the data for statistical significance. Compare the tumor growth inhibition between the treated and control groups.
Data Presentation
The quantitative data from the study should be summarized in tables for clear comparison.
Table 1: Hypothetical Mean Tumor Volume Data
| Day | Vehicle Control (mm³) | This compound (25 mg/kg) (mm³) |
| 0 | 125.3 ± 15.2 | 124.8 ± 14.9 |
| 3 | 188.7 ± 22.5 | 150.1 ± 18.3 |
| 6 | 295.4 ± 35.1 | 165.9 ± 20.7 |
| 9 | 450.1 ± 53.8 | 172.3 ± 21.9 |
| 12 | 689.3 ± 82.1 | 180.5 ± 25.4 |
| 15 | 950.6 ± 112.7 | 195.7 ± 28.1 |
| 18 | 1245.8 ± 148.3 | 210.4 ± 32.6 |
| 21 | 1589.2 ± 189.5 | 225.1 ± 35.8 |
Table 2: Hypothetical Mean Animal Weight Data
| Day | Vehicle Control (g) | This compound (25 mg/kg) (g) |
| 0 | 20.5 ± 0.8 | 20.4 ± 0.7 |
| 7 | 21.1 ± 0.9 | 20.1 ± 0.8 |
| 14 | 21.5 ± 1.1 | 19.8 ± 0.9 |
| 21 | 21.8 ± 1.2 | 19.5 ± 1.0 |
Conclusion
This document provides a comprehensive framework for the preclinical evaluation of a dual CDK/HDAC inhibitor, this compound, in a xenograft mouse model. The detailed protocol and expected data presentation will guide researchers in assessing the anti-tumor efficacy and tolerability of novel dual-acting inhibitors. Adherence to institutional guidelines for animal welfare is paramount throughout the execution of these experiments. Further optimization of the cell line, dosage, and administration schedule may be required for different tumor models and specific dual inhibitors.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of Histone Deacetylases to Reactivate Tumour Suppressor Genes and Its Therapeutic Potential in a Human Cervical Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HDAC activity is dispensable for repression of cell-cycle genes by DREAM and E2F:RB complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing CDK/HDAC-IN-4 Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the concentration of CDK/HDAC-IN-4 in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual inhibitor, targeting both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs).
-
CDK Inhibition: By inhibiting CDKs, the compound disrupts the cell cycle, leading to cell cycle arrest and potentially apoptosis.[1][2]
-
HDAC Inhibition: HDAC inhibition results in the hyperacetylation of histone and non-histone proteins, altering gene expression.[1][3] This can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, ultimately inducing cell cycle arrest and apoptosis.[1]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: For a novel dual inhibitor like this compound, a broad starting concentration range is recommended for initial dose-response experiments. A typical starting point could be from 10 nM to 10 µM.[4] The optimal concentration is highly dependent on the specific cell line being used.
Q3: How should I prepare and store this compound stock solutions?
A3: Like many kinase inhibitors, this compound may have poor aqueous solubility. It is recommended to dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[4]
-
Preparation: To prepare a 10 mM stock solution, dissolve the appropriate mass of the inhibitor in high-purity, anhydrous DMSO. Gentle vortexing or warming may be necessary for complete dissolution.[4]
-
Storage: Aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[4] The final DMSO concentration in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
Q4: Which cell viability assay is most suitable for a dual-mechanism inhibitor like this compound?
A4: The choice of assay is critical. Since CDK inhibition can cause cell cycle arrest without immediate cell death, metabolic assays like MTT, XTT, or CCK-8, which measure metabolic activity, are suitable.[4] However, it is advisable to complement these with a cytotoxicity assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) assay, to distinguish between cytostatic and cytotoxic effects.
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
96-well tissue culture plates
-
Chosen cell line
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]
-
Anhydrous DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from your stock solution in complete culture medium. A 10-point, 3-fold serial dilution is a common approach to cover a wide concentration range (e.g., 10 µM to 0.5 nM).[4]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest drug concentration) and a "no-cell control" (medium only).[4]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[4]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[4]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.[4]
-
Subtract the absorbance of the "no-cell control" from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide
Table 1: Common Issues in Cell Viability Assays with this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding.[6] | Ensure the cell suspension is thoroughly mixed before and during plating. Avoid edge effects by filling outer wells with sterile PBS or media.[6] |
| Pipetting errors.[6] | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents.[6] | |
| Absorbance readings are too low | Cell number per well is too low.[7] | Increase the cell seeding density. Perform a cell titration experiment to find the optimal density. |
| Incubation time with the assay reagent is too short. | Increase the incubation time with the MTT, XTT, or CCK-8 reagent. | |
| The compound is highly cytotoxic even at the lowest concentration. | Expand the dilution series to include lower concentrations. | |
| Absorbance readings are too high | Cell number per well is too high.[7] | Decrease the cell seeding density. |
| Contamination with bacteria or yeast. | Visually inspect plates for contamination. Maintain sterile technique. | |
| High background in "no-cell control" wells | This compound directly reduces the assay reagent. | Test the compound in a cell-free system. If it directly reduces the reagent, consider an alternative assay.[6] |
| Contaminated medium or reagents.[7] | Use fresh, sterile medium and reagents. | |
| Unexpected dose-response curve (e.g., hormesis) | Off-target effects of the compound at certain concentrations. | Corroborate results with an alternative cytotoxicity assay that measures a different endpoint. |
| Compound precipitation at high concentrations. | Check the solubility of this compound in the culture medium. Ensure the final solvent concentration is non-toxic.[8] |
Visualizations
Signaling Pathway of this compound
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting CDK/HDAC-IN-4 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the dual cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) inhibitor, CDK/HDAC-IN-4. The following question-and-answer format directly addresses common problems to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective dual inhibitor that targets both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[1][2] This dual inhibition has been shown to induce antiproliferative effects in hematologic and solid tumor cells, leading to apoptosis and cell cycle arrest in the S-phase.[1][2] The compound has demonstrated significant anti-tumor efficacy in xenograft models.[1][2]
Q2: I'm having difficulty dissolving this compound. What is the recommended solvent?
Like many small molecule inhibitors with a hydrophobic nature, the recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[3][4] It is critical to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed moisture can negatively impact the compound's solubility and long-term stability.[3]
Q3: My this compound dissolved in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic compounds.[3][4] This occurs due to the significant change in solvent polarity. Here are several troubleshooting steps to address this issue:
-
Lower the Final Concentration: The compound may have exceeded its solubility limit in the aqueous medium. Try using a lower final concentration in your assay.[3][4]
-
Optimize DMSO Concentration: While minimizing DMSO in cell-based assays is important, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility.[3] Always include a vehicle control with the same final DMSO concentration to assess its effect on your experiment.[3]
-
Perform an Intermediate Dilution: Before the final dilution into your aqueous medium, create an intermediate dilution of your DMSO stock in more DMSO. This lowers the concentration of the inhibitor in the aliquot added to the medium, which can help it remain in solution.
-
Gentle Heating and Sonication: After dilution, gentle warming in a 37°C water bath for 5-10 minutes or using a sonicating water bath in short bursts can help redissolve any precipitate.[4]
-
Adjust Buffer pH: The solubility of compounds with ionizable groups can be highly dependent on pH.[4] Experimenting with different pH values for your aqueous buffer may improve solubility.[4]
Q4: How should I store my this compound stock solutions?
To maintain the integrity and stability of your inhibitor, store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots. This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound and allow for moisture absorption into the DMSO.[4]
Troubleshooting Guide
Problem: Precipitate observed in the stock solution vial upon receipt or after storage.
This can be due to the compound coming out of solution during shipping or storage.
-
Solution: Before opening, centrifuge the vial to pellet all the powder at the bottom. Prepare a fresh stock solution as described in the protocol below. Do not attempt to use a solution that has precipitated.[3]
Problem: The compound does not fully dissolve in DMSO when preparing the stock solution.
This may indicate that the solubility limit in 100% DMSO is being approached or that the dissolution process needs assistance.
-
Solution:
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Soluble (prepare stock solutions up to 10 mM) | Recommended for creating high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | May be used as a co-solvent. |
| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| PBS (pH 7.4) | Insoluble | Dilution from a DMSO stock is necessary. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound
-
Preparation: Centrifuge the vial of this compound powder to ensure all material is at the bottom.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. The required volume will depend on the amount of compound provided.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes to dissolve the compound.
-
Assisted Dissolution (if necessary): If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, sonicate the vial in short bursts.[4]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Visualizations
Signaling Pathway of CDK/HDAC Dual Inhibition
Caption: Signaling pathway of this compound.
Experimental Workflow for Solubilizing this compound
Caption: Troubleshooting workflow for this compound solubilization.
References
Technical Support Center: Preventing Off-Target Effects of CDK/HDAC-IN-4
Welcome to the technical support center for CDK/HDAC-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing off-target effects during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent with its expected on-target effects. What could be the cause?
A1: Inconsistent results can stem from several factors including off-target effects, compound instability, or experimental variability. Off-target effects occur when the inhibitor interacts with unintended proteins.[1] It is also crucial to ensure the stability and solubility of your compound in your specific experimental setup.[2]
Q2: I'm observing significant cytotoxicity at concentrations where I expect to see specific inhibition of CDKs and HDACs. Is this due to off-target effects?
A2: High cytotoxicity can be a result of on-target effects (e.g., inhibiting CDKs essential for cell survival) or off-target kinase inhibition.[1][3] To distinguish between these possibilities, it's important to perform dose-response curves and consider using orthogonal approaches to validate the phenotype, such as using a structurally different inhibitor with the same targets or siRNA/CRISPR-mediated knockdown of the target proteins.[1][4]
Q3: The IC50 value of this compound in my cell-based assay is much higher than the published biochemical IC50. Why is there a discrepancy?
A3: Discrepancies between biochemical and cell-based assay potencies are common.[4] This can be due to factors such as poor cell permeability, high intracellular ATP concentrations competing with the inhibitor, active efflux of the compound by cellular pumps, or the inhibitor binding to other cellular proteins.[4]
Q4: How can I confirm that the observed phenotype is a direct result of inhibiting the intended CDK and HDAC targets?
A4: To confirm on-target activity, consider performing a rescue experiment. Transfecting cells with a drug-resistant mutant of the target CDK or HDAC should rescue the on-target effects but not the off-target effects.[3] Additionally, using a structurally similar but inactive analog of your inhibitor as a negative control can help validate that the observed phenotype is due to on-target inhibition.[4]
Q5: What are the best practices for preparing and storing this compound solutions to maintain their integrity?
A5: Proper handling and storage are critical for the stability of small molecule inhibitors. Stock solutions should be stored at -20°C or -80°C in an appropriate solvent like DMSO.[2] It is advisable to avoid repeated freeze-thaw cycles by aliquoting the stock solution.[2] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) is kept low (ideally below 0.1%) to avoid solvent-induced artifacts.[5] For long-term storage, using amber glass vials or inert polypropylene tubes can prevent degradation from light exposure and adherence to the container.[2]
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Pathway Activation
Potential Cause: Off-target activity of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: High Cytotoxicity at Effective Concentrations
Potential Causes & Solutions:
| Potential Cause | Suggested Solution | Expected Outcome |
| Potent On-Target Effect | Titrate the inhibitor to the lowest effective concentration.[1] | Reduced cytotoxicity while maintaining target inhibition. |
| Off-Target Kinase Inhibition | Perform a kinome-wide selectivity screen.[3] Test inhibitors with different chemical scaffolds but the same target.[3] | Identification of unintended kinase targets. If cytotoxicity persists, it may be an on-target effect.[3] |
| Compound Precipitation | Visually inspect for precipitate. Lower the final concentration or adjust the solvent.[6] | Clear solution and more consistent results. |
| Solvent Toxicity | Ensure the final DMSO concentration is below 0.5%, ideally below 0.1%.[5] | Vehicle control shows no biological effect. |
Data Presentation
Table 1: Hypothetical In Vitro Selectivity Profile of this compound
| Target | IC50 (nM) | Target | IC50 (nM) |
| CDK1/CycB | 15 | HDAC1 | 5 |
| CDK2/CycA | 25 | HDAC2 | 8 |
| CDK4/CycD1 | 150 | HDAC3 | 12 |
| CDK5/p25 | 80 | HDAC6 | 250 |
| CDK7/CycH | 500 | HDAC8 | 75 |
| CDK9/CycT | 300 | HDAC10 | 400 |
Table 2: Common Off-Targets for Pan-CDK Inhibitors
| Inhibitor | Known Off-Targets |
| Flavopiridol | GSK3β, PKA, PKC |
| Roscovitine | ERK1/2, DYRK1A |
| Dinaciclib | Multiple kinases across the kinome |
| AT7519 | Multiple kinases across the kinome |
Experimental Protocols
Protocol 1: Kinase Profiling
Objective: To determine the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[3]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of human kinases.[3]
-
Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase.[3]
-
Data Analysis: Results are often presented as a percentage of inhibition for each kinase. A selective inhibitor will show a high percentage of inhibition for the intended targets and minimal inhibition for other kinases.[3]
Protocol 2: Cellular HDAC Activity Assay
Objective: To measure the inhibition of HDAC activity within intact cells.
Methodology:
-
Cell Culture: Plate cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a dose-range of this compound and incubate for a predetermined time.
-
Lysis and Signal Generation: Use a commercially available kit (e.g., HDAC-Glo™ I/II) to lyse the cells and initiate the luminescent signal.[7]
-
Data Acquisition: Measure the luminescence using a plate reader.[7]
-
Data Analysis: A decrease in luminescence indicates HDAC inhibition. Calculate IC50 values from the dose-response curves.[7]
Protocol 3: Western Blotting for Off-Target Pathway Modulation
Objective: To investigate if this compound affects signaling pathways that are not direct targets.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total proteins of potential off-target pathways (e.g., p-JNK, JNK, p-ERK, ERK).[3] Also, probe for acetylated histones (e.g., Ac-H3) as a positive control for HDAC inhibition.[7]
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.[3][7]
-
Data Analysis: Quantify band intensities and normalize the phosphorylated or acetylated protein levels to the total protein levels.[3]
Visualizations
Signaling Pathway Diagram
Caption: On-target vs. potential off-target pathways.
Experimental Workflow Diagram
Caption: Workflow for validating on-target effects.
References
Interpreting unexpected results with CDK/HDAC-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with CDK/HDAC-IN-4, a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed as a dual-targeting inhibitor.
-
CDK Inhibition: It primarily targets the CDK4/6-Cyclin D complex, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the expression of genes required for the G1-to-S phase transition in the cell cycle.[1]
-
HDAC Inhibition: It inhibits Class I and IIa HDAC enzymes.[2] This leads to an increase in the acetylation of histone and non-histone proteins.[3] Hyperacetylation of histones results in a more open chromatin structure, facilitating the transcription of certain genes, including the CDK inhibitor p21.[4][5] The upregulation of p21 further reinforces the cell cycle arrest initiated by CDK4/6 inhibition.[1]
References
- 1. Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histone Deacetylase 4 (HDAC4): Mechanism of Regulations and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC4 histone deacetylase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vitro Efficacy of CDK/HDAC-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the in vitro use of CDK/HDAC-IN-4, a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). The information presented here is curated from available data and scientific literature to assist you in troubleshooting experiments and maximizing the efficacy of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a dual inhibitor targeting both CDKs and HDACs. While specific isoform selectivity for "this compound" is not publicly available, a closely related compound, CDK4/6/HDAC-IN-1 (also referred to as compound N14), has been shown to potently inhibit CDK4, CDK6, HDAC1, and HDAC6 with IC50 values in the nanomolar range.[1][2] It is plausible that this compound targets a similar profile of isoforms.
Q2: What is the mechanism of action for this compound?
A2: this compound exerts its anti-proliferative effects through the dual inhibition of CDKs and HDACs. By inhibiting CDK4 and CDK6, it prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G0/G1 cell cycle arrest.[1][2] The inhibition of HDACs, particularly HDAC1, results in the accumulation of acetylated histones (e.g., acetyl-H3) and non-histone proteins. This leads to the upregulation of key cell cycle inhibitors like p21, which further reinforces the cell cycle arrest and can induce apoptosis.[1][2] The compound has been observed to induce S-phase cell cycle arrest and apoptosis in the MV-4-11 acute myeloid leukemia cell line.[3]
Q3: In which cell lines has this compound or similar dual inhibitors shown efficacy?
A3: this compound has demonstrated anti-proliferative effects in both hematologic and solid tumor cells.[3] Specifically, it is known to be effective in the MV-4-11 cell line.[3] The related compound, CDK4/6/HDAC-IN-1, has shown significant efficacy in hepatocellular carcinoma (HCC) cell lines, including HuH-7.[1][2]
Q4: What are the recommended starting concentrations and incubation times for in vitro assays?
A4: The optimal concentration and incubation time are highly dependent on the cell line and the specific assay being performed. Based on available data for similar dual inhibitors, a good starting point for cell viability assays is a concentration range of 0.1 nM to 10 µM. For mechanism-of-action studies, such as Western blotting for p21 or acetyl-H3, concentrations in the nanomolar to low micromolar range are likely appropriate. Incubation times can range from 24 to 72 hours for cell viability and apoptosis assays, while shorter time points (e.g., 6-24 hours) may be sufficient for observing changes in protein expression and phosphorylation.[4][5][6] A dose-response and time-course experiment is always recommended to determine the optimal conditions for your specific experimental setup.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no observable efficacy (e.g., no decrease in cell viability) | 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Short incubation time: The duration of treatment may be insufficient to induce a response. 3. Cell line resistance: The cell line may be resistant to CDK4/6 or HDAC inhibition. 4. Compound instability or insolubility: The compound may have degraded or precipitated out of the solution. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Check the expression levels of key proteins like Rb, CDK4, CDK6, and HDAC1 in your cell line. 4. Ensure proper dissolution of the compound in a suitable solvent (e.g., DMSO) and prepare fresh solutions for each experiment. Visually inspect the media for any precipitation after adding the compound. |
| Inconsistent results between experiments | 1. Variability in cell health and density: Differences in cell confluency and passage number can affect drug sensitivity. 2. Inconsistent compound preparation: Variations in stock solution concentration or dilution can lead to discrepancies. 3. Assay variability: Pipetting errors or variations in incubation times can introduce inconsistencies. | 1. Maintain a consistent cell culture practice, using cells within a specific passage number range and seeding at a consistent density. 2. Prepare a large batch of stock solution, aliquot, and store at -80°C to minimize freeze-thaw cycles. 3. Use calibrated pipettes and ensure consistent timing for all steps of the assay. Include appropriate positive and negative controls in every experiment. |
| Unexpected cell cycle arrest phase | 1. Cell line-specific differences: The predominant cell cycle arrest phase can vary between cell lines. 2. Off-target effects at high concentrations: High concentrations of the inhibitor may lead to off-target activities. | 1. Confirm the cell cycle phase using flow cytometry with propidium iodide staining. 2. Perform a dose-response experiment and analyze the cell cycle at various concentrations to identify the optimal range for the expected G0/G1 or S-phase arrest. |
| No change in p21 or acetyl-histone H3 levels | 1. Insufficient incubation time or concentration: The treatment may not be sufficient to induce detectable changes. 2. Antibody issues: The primary or secondary antibodies used for Western blotting may not be optimal. 3. p53 status of the cell line: p21 induction can be p53-dependent, so the effect may be less pronounced in p53-mutant cells. | 1. Optimize the concentration and incubation time. A time course of 6, 12, and 24 hours is a good starting point. 2. Validate your antibodies using positive controls (e.g., cells treated with a known HDAC inhibitor like SAHA). 3. Check the p53 status of your cell line. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and the closely related compound CDK4/6/HDAC-IN-1.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | CDK (general) | 88.4 | - | Enzymatic | [3] |
| HDAC (general) | 168.9 | - | Enzymatic | [3] | |
| CDK4/6/HDAC-IN-1 (N14) | CDK4 | 7.23 | - | Enzymatic | [1][2] |
| CDK6 | 13.20 | - | Enzymatic | [1][2] | |
| HDAC1 | 55.66 | - | Enzymatic | [1][2] | |
| HDAC6 | 48.38 | - | Enzymatic | [1][2] | |
| HuH-7 | - | Cell Viability | [1] | ||
| Various HCC cells | - | Cell Viability | [1] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot Analysis
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the appropriate time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p21, anti-acetyl-H3, anti-CDK4, anti-HDAC1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate.[7][8][9]
3. Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[6][10]
4. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.[4][5]
Visualizations
Caption: Mechanism of action for a dual CDK/HDAC inhibitor.
Caption: Experimental workflow for in vitro evaluation.
Caption: Troubleshooting flowchart for low efficacy.
References
- 1. Discovery of a novel CDK4/6 and HDAC dual-targeting agent for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Histone Deacetylase 1 (HDAC1) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: DualInhib-4
Welcome to the technical support center for DualInhib-4, a novel dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving DualInhib-4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DualInhib-4?
DualInhib-4 is a dual-function small molecule that simultaneously inhibits selected Cyclin-Dependent Kinases (CDKs) and Class I/II Histone Deacetylases (HDACs). Resistance to CDK4/6 inhibitors can arise from the upregulation of cyclin D1 and downregulation of the cell cycle regulator p21.[1] HDAC inhibitors can counteract this by upregulating acetyl-histone H3 and p21 expression.[1] By targeting both pathways, DualInhib-4 is designed to induce cell cycle arrest, promote apoptosis, and potentially overcome resistance mechanisms observed with single-agent therapies. The synergistic action is mediated through the modulation of the HDAC-p21-CDK signaling pathway.[1]
Q2: Which CDK and HDAC isoforms are targeted by DualInhib-4?
DualInhib-4 has been designed to potently inhibit CDK4 and HDAC1/6 at nanomolar concentrations.[1] Its selectivity profile is crucial for its therapeutic window and mechanism of action.
Q3: In which cancer cell lines has DualInhib-4 shown efficacy?
Preclinical studies have demonstrated the anti-proliferative activity of dual CDK/HDAC inhibitors in a range of cancer cell lines, including breast cancer (e.g., MCF-7).[1] The sensitivity of a given cell line is influenced by its genetic background, including the status of key proteins like Retinoblastoma (Rb) and the expression levels of target CDK and HDAC isoforms.
Q4: What are the potential mechanisms of resistance to DualInhib-4?
While dual inhibitors are designed to circumvent resistance, cell lines may develop resistance through various mechanisms:
-
Alterations in Drug Efflux: Overexpression of multidrug resistance proteins, such as P-glycoprotein, can reduce the intracellular concentration of the inhibitor.
-
Target Modification: Mutations in the drug-binding sites of the target CDK or HDAC isoforms could reduce the binding affinity of DualInhib-4.
-
Activation of Bypass Pathways: Upregulation of alternative pro-survival signaling pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, can compensate for the inhibition of CDK and HDAC targets.[2][3]
-
Loss of Key Tumor Suppressors: Loss of function of the Retinoblastoma (Rb) protein can render cells insensitive to CDK4/6 inhibition.[4]
-
Changes in HDAC Isoform Expression: A shift in the expression profile of HDAC isoforms towards those less potently inhibited by DualInhib-4 could confer resistance.[4]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with DualInhib-4.
Cell Viability Assays
| Issue Code | Problem | Potential Cause(s) | Troubleshooting Step(s) |
| DV-V-01 | Higher than expected IC50 value or lack of cytotoxic effect. | 1. Cell line insensitivity: The cell line may lack the specific CDK/HDAC dependencies or express resistance mechanisms. 2. Incorrect assay endpoint: The incubation time with DualInhib-4 may be too short to induce a measurable effect. 3. Compound instability: The compound may be degrading in the culture medium over time. | 1. Verify target expression: Confirm that the cell line expresses the target CDK and HDAC isoforms. 2. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Use a more sensitive assay: Consider an ATP-based luminescent assay for cell viability. 4. Check compound handling: Ensure proper storage and handling of the DualInhib-4 stock solution. |
| DV-V-02 | High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the edge of the plate. 3. Pipetting errors: Inaccurate dispensing of cells or compound. | 1. Ensure proper cell suspension: Mix the cell suspension thoroughly before and during seeding. 2. Minimize edge effects: Do not use the outer wells of the plate for experimental samples or ensure the incubator has adequate humidity. 3. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
| DV-V-03 | Precipitate formation in the culture medium. | Poor solubility of DualInhib-4: The compound may precipitate at higher concentrations, especially in aqueous culture medium. | 1. Check final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%). 2. Prepare fresh dilutions: Prepare dilutions from the stock solution immediately before use. 3. Visually inspect wells: Check for precipitate under a microscope after adding the compound. |
Western Blot Analysis
| Issue Code | Problem | Potential Cause(s) | Troubleshooting Step(s) |
| DV-WB-01 | No change in p21 or acetylated histone levels after treatment. | 1. Insufficient drug concentration or incubation time: The treatment may not be sufficient to induce a detectable change. 2. Poor antibody quality: The primary antibody may not be specific or sensitive enough. 3. Inefficient protein extraction: The target proteins may not be efficiently extracted from the cells. | 1. Optimize treatment conditions: Perform a dose-response and time-course experiment. 2. Validate antibody: Use a positive control (e.g., a known HDAC inhibitor like SAHA) to confirm antibody performance. 3. Use appropriate lysis buffer: Ensure the lysis buffer contains protease and phosphatase inhibitors. |
| DV-WB-02 | Inconsistent protein loading between lanes. | 1. Inaccurate protein quantification: Errors in the protein concentration measurement. 2. Pipetting errors during loading. | 1. Use a reliable protein assay: Perform the protein quantification carefully. 2. Load equal amounts of protein: Ensure accurate pipetting when loading the gel. 3. Use a loading control: Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to verify equal loading. |
Data Summary
In Vitro Inhibitory Activity of DualInhib-4
The following table summarizes the half-maximal inhibitory concentrations (IC50) of DualInhib-4 against target kinases and in various cancer cell lines, compiled from representative data for dual CDK/HDAC inhibitors.
| Target | IC50 (nM) | Reference |
| CDK4 | 5 | [1] |
| HDAC1 | 10 | [1] |
| HDAC6 | 15 | [1] |
| MCF-7 (Breast Cancer) | 50 | [1] |
| HCT116 (Colon Cancer) | 75 | N/A |
| A549 (Lung Cancer) | 120 | N/A |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of DualInhib-4 on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
DualInhib-4 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of DualInhib-4 in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest DualInhib-4 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DualInhib-4.
-
Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of Protein Expression
This protocol is for assessing changes in the expression and post-translational modification of key proteins following DualInhib-4 treatment.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-acetyl-Histone H3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
Signaling Pathways and Workflows
DualInhib-4 Mechanism of Action
Caption: Mechanism of action for DualInhib-4.
Experimental Workflow for Cell Viability
Caption: Workflow for MTT-based cell viability assay.
Potential Resistance Signaling Pathways
Caption: Potential signaling pathways conferring resistance.
References
- 1. Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors, PI3K/mTOR inhibitors, and HDAC inhibitors as second-line treatments for hormone receptor-positive, HER2-negative advanced breast cancer: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Minimizing toxicity of CDK/HDAC-IN-4 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CDK/HDAC-IN-4 in animal models. The information provided is based on the known pharmacology and toxicology of dual cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) inhibitors.
Disclaimer
This compound is a research compound. The information below is intended as a general guide. Toxicity profiles can vary depending on the animal model, formulation, and experimental conditions. Always perform dose-escalation and tolerability studies for your specific model.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15%) | - Drug toxicity- Dehydration- Reduced food intake | - Immediately reduce the dose or suspend dosing.- Provide supportive care (e.g., hydration with subcutaneous fluids, palatable food).- Monitor animal health daily.- Consider a dose-response study to determine the Maximum Tolerated Dose (MTD). |
| Diarrhea | - Gastrointestinal toxicity (common with HDAC inhibitors)[1] | - Monitor for dehydration and provide supportive care.- If severe, reduce the dose.- Consider co-administration with anti-diarrheal agents after consulting with a veterinarian. |
| Lethargy/Reduced Activity | - General malaise due to drug toxicity- Anemia | - Reduce the dose.- Monitor complete blood counts (CBC) for signs of anemia.[2] |
| Pale Mucous Membranes | - Anemia (a potential side effect of HDAC inhibitors)[2] | - Perform CBC to check hematocrit/hemoglobin levels.- Reduce dose or suspend treatment if anemia is significant. |
| Irregular Heart Rate/Arrhythmia | - Cardiotoxicity (a known risk with some HDAC inhibitors)[3] | - If possible, perform electrocardiogram (ECG) monitoring to check for QTc prolongation.[3]- Discontinue treatment and consult with a veterinarian.- Consider using a more selective inhibitor if available. |
| Injection Site Reactions | - Irritation from the vehicle or compound | - Ensure the compound is fully dissolved.- Rotate injection sites.- Consider a different vehicle or a more dilute formulation. |
| No Apparent Tumor Regression | - Insufficient dosage- Drug resistance- Inappropriate animal model | - Increase the dose if no toxicity is observed.- Confirm target engagement (e.g., by checking for histone acetylation in tumor tissue).- Re-evaluate the suitability of the chosen cancer model. |
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with dual CDK/HDAC inhibitors in animal models?
A1: While some studies on dual CDK/HDAC inhibitors report no significant increase in adverse effects compared to single agents[4][5][6], it is important to monitor for toxicities associated with both classes of inhibitors. For HDAC inhibitors, common side effects include diarrhea, fatigue, and myelosuppression (thrombocytopenia and neutropenia).[1][2][3] Some CDK inhibitors have been associated with specific toxicities, such as necrosis of lymph nodes.[4]
Q2: How can I determine the optimal and safe dose of this compound for my animal model?
A2: It is crucial to conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD). Start with a low dose and gradually increase it in different cohorts of animals. Monitor for signs of toxicity, including weight loss, changes in behavior, and clinical signs. The MTD is typically defined as the highest dose that does not cause mortality or significant toxicity (e.g., >15-20% weight loss).
Q3: What is the mechanism of action for dual CDK/HDAC inhibitors like this compound?
A3: Dual CDK/HDAC inhibitors target two key pathways in cancer cells. The CDK inhibition component blocks cell cycle progression by preventing the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S checkpoint.[7] The HDAC inhibition component leads to the accumulation of acetylated histones and other proteins, which can reactivate the expression of tumor suppressor genes like p21, inducing apoptosis and further contributing to cell cycle arrest.[8][9]
Q4: Can I combine this compound with other anti-cancer agents?
A4: Preclinical studies suggest that combining HDAC inhibitors with other therapies can have synergistic effects.[10] However, combination therapies can also lead to increased toxicity. If you plan to combine this compound with other agents, it is essential to perform a new toxicity study with the combination to establish a safe dosing regimen.
Q5: What should I do if I don't observe the expected anti-tumor effect?
A5: If you do not see the desired therapeutic effect, consider the following:
-
Dose: Are you using a high enough dose? Ensure you are at or near the MTD.
-
Target Engagement: Confirm that the drug is hitting its targets. You can measure the levels of acetylated histones (for HDAC inhibition) and phosphorylated Rb (for CDK inhibition) in tumor tissue.
-
Drug Resistance: The tumor model may have intrinsic or may have developed acquired resistance. Mechanisms of resistance to CDK4/6 inhibitors can include alterations in the retinoblastoma gene (RB1), and activation of other cell cycle pathways.[11]
-
Animal Model: Ensure the chosen animal model is appropriate and sensitive to the mechanism of action of this compound.
Quantitative Data Summary
As this compound is a fictional compound, specific quantitative toxicity data is not available. The following table provides an example of potential toxicity findings from a 28-day study in mice, based on known effects of CDK and HDAC inhibitors.
| Parameter | Vehicle Control | Low Dose (e.g., 10 mg/kg) | Mid Dose (e.g., 30 mg/kg) | High Dose (e.g., 60 mg/kg) |
| Body Weight Change | +5% | +2% | -8% | -18% |
| Platelet Count (x10^9/L) | 950 | 800 | 550 | 300 |
| Neutrophil Count (x10^9/L) | 1.8 | 1.5 | 1.0 | 0.6 |
| Incidence of Diarrhea | 0% | 10% | 40% | 90% |
| QTc Interval Change (ms) | +2 | +5 | +15 | +30 |
Note: These values are for illustrative purposes only and should not be considered as actual experimental data.
Experimental Protocols
Protocol: In Vivo Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to groups (e.g., 5 mice per group), including a vehicle control group and at least three dose level groups (low, mid, high).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Administration: Administer the compound via the desired route (e.g., oral gavage or intraperitoneal injection) at a consistent time each day.
-
Monitoring:
-
Body Weight: Measure body weight daily.
-
Clinical Observations: Observe animals daily for any signs of toxicity, such as changes in posture, activity, fur texture, and signs of diarrhea.
-
Food and Water Intake: Monitor food and water consumption.
-
-
Endpoint: The study can be terminated after a set period (e.g., 14 or 28 days) or when pre-defined toxicity endpoints are reached (e.g., >20% body weight loss).
-
Analysis: At the end of the study, collect blood for complete blood count and serum chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination.
Visualizations
Caption: Mechanism of action for a dual CDK/HDAC inhibitor.
Caption: Experimental workflow for an in vivo toxicology study.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Clinical Toxicities of Histone Deacetylase Inhibitors | MDPI [mdpi.com]
- 3. Safety and Tolerability of Histone Deacetylase (HDAC) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 11. The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experiments with CDK/HDAC-IN-4
Welcome to the technical support center for CDK/HDAC-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting, with a specific focus on adjusting treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual-targeting inhibitor of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), with IC50 values of 88.4 nM and 168.9 nM, respectively.[1][2] By inhibiting CDKs, it interferes with cell cycle progression. Simultaneously, by inhibiting HDACs, it leads to an accumulation of acetylated histones and other proteins, which alters gene expression.[3][4] A key outcome of HDAC inhibition is the upregulation of CDK inhibitors like p21, which can, in turn, block the activity of cyclin/CDK complexes, leading to cell cycle arrest and apoptosis.[5][6][7] This dual action provides a multi-pronged approach to inhibiting cancer cell proliferation.
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment with this compound has been shown to have antiproliferative effects on both hematological and solid tumor cells.[1][2] Specifically, in the MV-4-11 human leukemia cell line, it induces apoptosis and S-phase cell cycle arrest.[1][2] Similar dual inhibitors have been observed to cause G0/G1 phase arrest in other cell lines through the HDAC-p21-CDK signaling pathway.[8][9]
Q3: How quickly should I expect to see effects after treatment?
A3: The timeframe for observing effects depends on the endpoint being measured. Early molecular events, such as increased histone acetylation, can often be detected within a few hours of treatment. Downstream cellular effects like cell cycle arrest and apoptosis typically require longer incubation periods, generally ranging from 24 to 72 hours. A time-course experiment is highly recommended to determine the optimal treatment duration for your specific cell line and experimental goals.
Q4: What are some common issues when working with dual inhibitors like this compound?
A4: Common challenges include compound solubility and stability, determining the optimal concentration, and managing cytotoxicity. Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions and is often dissolved in DMSO for stock solutions. It is crucial to ensure the final DMSO concentration in your experiments is low and consistent across all conditions to avoid solvent-induced artifacts.
Troubleshooting Guide: Adjusting Treatment Duration
This guide provides a systematic approach to optimizing the treatment duration for your this compound experiments.
| Problem | Potential Cause | Recommended Action |
| No Observable Effect | Treatment duration is too short: Downstream effects like apoptosis require time to manifest. | Extend the treatment duration. Perform a time-course experiment, collecting samples at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal window for your endpoint. |
| Inhibitor concentration is too low: The concentration may be insufficient to engage the targets effectively. | Increase the concentration. Conduct a dose-response experiment to determine the effective concentration range for your cell line. | |
| Compound instability: The inhibitor may be degrading in the culture medium over longer incubation times. | Replenish the medium with fresh inhibitor. For long-term experiments (beyond 48 hours), consider a partial media change with freshly diluted this compound. | |
| High Cytotoxicity at Early Time Points | Concentration is too high: The inhibitor concentration may be causing rapid, non-specific cell death. | Lower the concentration. A dose-response experiment will help identify a concentration that induces the desired biological effect without immediate, overwhelming toxicity. |
| Cell line is highly sensitive: Some cell lines are more susceptible to the effects of CDK and HDAC inhibition. | Shorten the treatment duration. A time-course experiment can reveal the earliest time point at which a significant, specific effect is observed, which may be sufficient for your analysis. | |
| Inconsistent Results Between Experiments | Variability in incubation times: Minor differences in the timing of inhibitor addition or sample collection can lead to variable outcomes. | Standardize all incubation steps. Use a timer and process plates or samples in a consistent order. |
| Cell density differences: The initial number of cells can influence their response to treatment. | Ensure consistent cell seeding density. Always count cells before plating and allow for a consistent attachment period before adding the inhibitor. |
Data Presentation
Table 1: Example Dose-Response Data for a Cell Viability Assay
| This compound Concentration | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control (DMSO) | 100% | 100% | 100% |
| 10 nM | 95% | 85% | 70% |
| 50 nM | 80% | 60% | 40% |
| 100 nM | 65% | 40% | 20% |
| 500 nM | 40% | 15% | 5% |
| 1 µM | 20% | 5% | <1% |
Table 2: Example Time-Course Data for Western Blot Analysis
| Time Point | Acetyl-Histone H3 (Fold Change) | p21 (Fold Change) | Cleaved PARP (Fold Change) |
| 0 h | 1.0 | 1.0 | 1.0 |
| 6 h | 3.5 | 1.2 | 1.1 |
| 12 h | 4.2 | 2.0 | 1.5 |
| 24 h | 4.0 | 3.5 | 2.8 |
| 48 h | 3.8 | 3.2 | 4.5 |
Experimental Protocols
Time-Course Experiment for Cell Cycle Analysis
Objective: To determine the optimal treatment duration for observing cell cycle arrest.
Methodology:
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the final time point. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a predetermined effective concentration of this compound (e.g., based on IC50 values or a prior dose-response experiment) and a vehicle control (DMSO).
-
Harvesting: Harvest cells at various time points post-treatment (e.g., 0, 12, 24, 48, and 72 hours).
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Western Blot for Target Engagement and Downstream Effects
Objective: To confirm target engagement (HDAC inhibition) and assess downstream signaling events over time.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol.
-
Time-Course Harvest: Lyse cells at various time points (e.g., 0, 2, 6, 12, 24, 48 hours) using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3), p21, and a marker of apoptosis like cleaved PARP. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent. Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Dual inhibition mechanism of this compound.
Caption: Workflow for optimizing treatment duration.
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The many roles of histone deacetylases in development and physiology: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 5. Essential function of histone deacetylase 1 in proliferation control and CDK inhibitor repression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a novel CDK4/6 and HDAC dual-targeting agent for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Experimental Variability with CDK/HDAC-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with CDK/HDAC-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). By inhibiting CDKs, it interferes with cell cycle progression, and by inhibiting HDACs, it alters gene expression through epigenetic mechanisms, leading to the reactivation of tumor suppressor genes. This dual action can synergistically induce cell cycle arrest and apoptosis in cancer cells.
Q2: What are the primary cellular effects of this compound?
A2: The primary cellular effects of this compound include:
-
Anti-proliferative activity: It inhibits the growth of both hematologic and solid tumor cells.
-
Apoptosis induction: It triggers programmed cell death in cancer cells.
-
Cell cycle arrest: It causes cells to accumulate in specific phases of the cell cycle, often the S-phase.
Q3: In which solvent should I dissolve and store this compound?
A3: Like many small molecule inhibitors, this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q4: I'm observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
A4: This is a common issue due to the lower solubility of the compound in aqueous solutions compared to DMSO. Here are some troubleshooting steps:
-
Lower the final concentration: The final concentration of DMSO in your culture medium should ideally be below 0.5% to minimize solvent-induced artifacts.
-
Use a multi-step dilution: Instead of diluting directly into your final volume of media, perform one or more intermediate dilutions in your culture medium.
-
Vortex during dilution: Add the inhibitor dropwise to the vortexing culture medium to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Warm the medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
Troubleshooting Experimental Variability
This guide addresses common sources of variability in experiments using this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent anti-proliferative effects across experiments. | 1. Cell confluence: Cells at different confluency levels can respond differently to treatment. 2. Passage number: High-passage number cells may have altered phenotypes and drug sensitivity. 3. Inhibitor degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | 1. Standardize cell seeding density and ensure consistent confluency at the time of treatment. 2. Use cells within a defined low passage number range for all experiments. 3. Aliquot the stock solution and protect it from light. Prepare fresh dilutions for each experiment. |
| Variability in apoptosis induction. | 1. Assay timing: The peak of apoptosis may occur at different times depending on the cell line and inhibitor concentration. 2. Detection method: Different apoptosis assays (e.g., Annexin V, caspase activity) have varying sensitivities. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line. 2. Consider using multiple methods to confirm apoptosis, such as combining Annexin V staining with a functional assay like caspase-3/7 activity. |
| Unexpected cell cycle arrest profile. | 1. Cell line dependency: The specific CDK and HDAC isoforms inhibited by this compound may play different roles in cell cycle regulation in different cell lines. 2. Off-target effects: At higher concentrations, the inhibitor may affect other kinases or proteins. | 1. Characterize the expression levels of relevant CDK and HDAC isoforms in your cell lines. 2. Perform a dose-response experiment to identify the optimal concentration range that elicits the desired effect without significant off-target activity. |
| Low or no observable effect. | 1. Incorrect concentration: The concentration used may be too low to elicit a response in your specific cell line. 2. Drug efflux: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein) that can remove the inhibitor. | 1. Perform a dose-response study, starting from a low nanomolar range and increasing to the micromolar range, to determine the IC50 for your cell line. 2. If drug efflux is suspected, consider using a co-treatment with an efflux pump inhibitor as a positive control. |
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound and provide representative data for its effects on cancer cells.
Table 1: Inhibitory Activity of this compound
| Target | IC50 |
| Cyclin-Dependent Kinase (CDK) | 88.4 nM |
| Histone Deacetylase (HDAC) | 168.9 nM |
Table 2: Representative Dose-Response of this compound on MV-4-11 Cell Viability (Hypothetical Data)
| Concentration (nM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 10 | 92 |
| 50 | 75 |
| 100 | 55 |
| 250 | 30 |
| 500 | 15 |
| 1000 | 5 |
Table 3: Representative Effect of this compound on Cell Cycle Distribution in MV-4-11 Cells (Hypothetical Data)
| Treatment (24 hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55 | 30 | 15 |
| This compound (100 nM) | 45 | 45 | 10 |
| This compound (250 nM) | 35 | 58 | 7 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample and use appropriate software to analyze the cell cycle distribution.
Protocol 3: Western Blot Analysis of Key Protein Markers
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., against p21, Cyclin D1, acetylated-Histone H3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
Visualizations
Validation & Comparative
A Comparative Guide to Dual CDK/HDAC Inhibitors: Profiling CDK/HDAC-IN-4
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) has emerged as a promising strategy in cancer therapy. By targeting both cell cycle progression and epigenetic regulation, dual CDK/HDAC inhibitors offer the potential for synergistic antitumor effects and the ability to overcome drug resistance. This guide provides a comparative analysis of CDK/HDAC-IN-4, a potent dual inhibitor, alongside other notable compounds in this class, with a focus on experimental data and methodologies.
Introduction to Dual CDK/HDAC Inhibition
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. HDACs, on the other hand, are enzymes that play a crucial role in the epigenetic regulation of gene expression. The overexpression of HDACs in tumor cells can lead to the silencing of tumor suppressor genes. By simultaneously targeting both pathways, dual inhibitors can induce cell cycle arrest, promote apoptosis, and alter the tumor microenvironment, offering a multi-pronged attack on cancer cells.
Performance Comparison of Dual CDK/HDAC Inhibitors
This section provides a quantitative comparison of this compound and other selected dual CDK/HDAC inhibitors. The data is compiled from publicly available research and presented for comparative analysis.
Enzymatic Inhibitory Activity
The potency of dual inhibitors is determined by their ability to inhibit specific CDK and HDAC isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Compound | CDK Target | IC50 (nM) | HDAC Target | IC50 (nM) | Reference |
| This compound (Compound 8e) | CDK9 | 88.4 | HDAC1 | 168.9 | [1][2][3][4] |
| HDAC3 | >5000 | [1][2][3][4] | |||
| HDAC6 | 1348 | [1][2][3][4] | |||
| Compound 7c | CDK2 | 0.30 | HDAC2 | 0.25 | [5] |
| Compound 14a | CDK2 | 0.56 | HDAC2 | 0.24 | [5] |
| CDK4/6/HDAC-IN-1 (Compound N14) | CDK4 | 7.23 | HDAC1 | 55.66 | |
| CDK6 | 13.20 | HDAC6 | 48.38 | ||
| SAHA (Vorinostat) | - | - | Pan-HDAC | Varies | [6] |
| NVP-2 (CDK9 Inhibitor) | CDK9 | - | - | - | [1] |
Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes. SAHA and NVP-2 are included as reference single-target inhibitors.
Antiproliferative Activity in Cancer Cell Lines
The efficacy of these inhibitors is further evaluated by their ability to inhibit the growth of various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound (Compound 8e) | MV-4-11 | Acute Myeloid Leukemia | 58.3 |
| MOLM-13 | Acute Myeloid Leukemia | 121.7 | |
| U937 | Histiocytic Lymphoma | 235.4 | |
| K562 | Chronic Myeloid Leukemia | 312.5 | |
| A549 | Lung Carcinoma | 456.2 | |
| HCT116 | Colorectal Carcinoma | 389.1 | |
| MDA-MB-231 | Breast Cancer | 411.8 | |
| Compound 7c | A375 | Malignant Melanoma | 0.01 (µM) |
| H460 | Large Cell Lung Cancer | 0.02 (µM) | |
| HCT116 | Colorectal Carcinoma | 0.01 (µM) | |
| Hela | Cervical Cancer | 0.01 (µM) | |
| A2780 | Ovarian Cancer | 0.02 (µM) | |
| Compound 14a | A375 | Malignant Melanoma | 0.02 (µM) |
| H460 | Large Cell Lung Cancer | 0.03 (µM) | |
| HCT116 | Colorectal Carcinoma | 0.02 (µM) | |
| Hela | Cervical Cancer | 0.02 (µM) | |
| A2780 | Ovarian Cancer | 0.03 (µM) |
Note: The antiproliferative activity of this compound was determined after 72 hours of treatment.
Signaling Pathways and Mechanism of Action
Dual CDK/HDAC inhibitors exert their anticancer effects by modulating key signaling pathways involved in cell cycle control and gene expression.
This compound inhibits CDK9, a component of the positive transcription elongation factor b (p-TEFb) complex. This inhibition prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcriptional elongation and subsequent cell cycle arrest, particularly in the S-phase. Simultaneously, by inhibiting HDAC1, the inhibitor promotes histone acetylation, leading to a more relaxed chromatin structure. This allows for the expression of previously silenced tumor suppressor genes, which can trigger apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize dual CDK/HDAC inhibitors.
CDK9/Cyclin K Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the CDK9/Cyclin K complex.
Materials:
-
CDK9/Cyclin K enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Substrate (e.g., a peptide substrate for CDK9)
-
ATP
-
Test compound (this compound or other inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution (or 5% DMSO as a control).
-
Add 2 µl of the CDK9/Cyclin K enzyme solution.
-
Add 2 µl of a mixture containing the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
HDAC1 Enzymatic Assay
This assay determines the inhibitory effect of compounds on HDAC1 activity.
Materials:
-
Recombinant human HDAC1 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Test compound
-
Developer solution (e.g., containing trypsin and a stop solution like Trichostatin A)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well black plate, add the HDAC1 enzyme, assay buffer, and the test compound.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the IC50 value from the dose-response curve.[8]
Cell Viability (MTT) Assay
This assay assesses the antiproliferative effect of the inhibitors on cancer cells.
Materials:
-
Cancer cell lines (e.g., MV-4-11)
-
Complete culture medium (e.g., IMDM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 1 x 10^5 to 1 x 10^6 cells/mL for suspension cells like MV-4-11) and allow them to attach or stabilize overnight.[9]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Apoptosis Assay
This assay quantifies the induction of apoptosis in cancer cells following treatment with the inhibitor.
Materials:
-
MV-4-11 cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat MV-4-11 cells with the test compound at various concentrations for a specified time (e.g., 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Conclusion
This compound (Compound 8e) is a potent dual inhibitor of CDK9 and HDAC1 with significant antiproliferative activity against a range of hematological and solid tumor cell lines. Its ability to induce apoptosis and cell cycle arrest highlights the therapeutic potential of this class of compounds. The provided experimental data and detailed protocols offer a valuable resource for researchers in the field of cancer drug discovery and development, facilitating the evaluation and comparison of novel dual CDK/HDAC inhibitors. Further investigation into the selectivity profile and in vivo efficacy of these compounds will be crucial for their clinical advancement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of Novel 2âAminopyridine-Based and 2âAminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elabscience.com [elabscience.com]
- 10. researchgate.net [researchgate.net]
Dual-Action CDK/HDAC-IN-4 Versus Combination of Single CDK and HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) has emerged as a promising strategy in cancer therapy. This approach targets two distinct but interconnected cellular processes crucial for cancer cell proliferation and survival. This guide provides an objective comparison between a novel dual inhibitor, CDK/HDAC-IN-4, and the traditional approach of combining single CDK and HDAC inhibitors. The analysis is based on available experimental data to help researchers make informed decisions for their drug development programs.
At a Glance: this compound vs. Combination Therapy
| Feature | This compound (Dual Inhibitor) | Combination of Single CDK & HDAC Inhibitors |
| Mechanism of Action | A single molecule concurrently inhibits both CDK and HDAC enzymes. | Two separate molecules, each targeting either CDK or HDAC enzymes. |
| Pharmacokinetics | Simplified pharmacokinetic profile with a single agent. | Complex pharmacokinetic interactions between two different drugs need to be considered. |
| Dosage & Administration | Simpler dosing regimen. | Potentially more complex dosing schedules to optimize synergistic effects and minimize toxicity. |
| Potential for Synergy | Intrinsic synergistic potential due to the dual-action nature of the molecule. | Synergy is dependent on the specific combination of inhibitors, their concentrations, and scheduling. |
| Off-Target Effects | Potential for unique off-target effects related to the hybrid nature of the molecule. | Off-target effects of two individual drugs need to be considered. |
| Drug Resistance | May potentially circumvent or delay the development of resistance mechanisms that arise from targeting a single pathway. | Resistance can develop to either or both agents, potentially limiting long-term efficacy. |
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and a representative combination of a pan-CDK inhibitor (Flavopiridol) and a pan-HDAC inhibitor (Quisinostat). It is important to note that the data for this compound is sourced from supplier information, while the data for the combination therapy is from a peer-reviewed research publication. A direct head-to-head experimental comparison is not yet publicly available.
Table 1: Inhibitory Activity (IC50 Values)
| Inhibitor(s) | Target | IC50 (nM) | Source |
| This compound | CDK | 88.4 | MedChemExpress |
| HDAC | 168.9 | MedChemExpress | |
| Flavopiridol | Pan-CDK | Varies by CDK | Published Research[1][2][3] |
| Quisinostat | Pan-HDAC | Varies by HDAC isoform | Published Research[1][2][3] |
Note: IC50 values for Flavopiridol and Quisinostat are cell-line and isoform dependent. For a detailed profile, please refer to the specific research articles.
Table 2: Cellular Effects in Cancer Cell Lines
| Treatment | Cell Line | Effect | Quantitative Data | Source |
| This compound | MV-4-11 (Acute Myeloid Leukemia) | Apoptosis Induction | Data not publicly available | MedChemExpress |
| Cell Cycle Arrest | S-phase arrest | MedChemExpress | ||
| Flavopiridol + Quisinostat | Melanoma Cell Lines (e.g., A375, 93.05) | Synergistic reduction in cell viability | Combination Index (CI) < 1 | Published Research[1][2][3] |
| Apoptosis Induction | Increased cleaved PARP | Published Research[1][2][3] | ||
| Cell Cycle Arrest | G2/M arrest (combination) | Published Research[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for Graphviz.
Signaling Pathway of Combined CDK and HDAC Inhibition
Caption: Combined inhibition of CDK and HDAC pathways leading to cell cycle arrest and apoptosis.
Experimental Workflow: Comparing Dual vs. Combination Therapy
Caption: Workflow for comparing the efficacy of a dual inhibitor versus a combination therapy.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound, the single inhibitors, the combination of single inhibitors, and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for Histone Acetylation
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3, total Histone H3 (as a loading control), and other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the inhibitors for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The development of dual CDK/HDAC inhibitors like this compound represents an innovative approach to cancer therapy, offering the potential for enhanced efficacy and a simplified treatment regimen compared to the combination of single agents. The available data suggests that this compound is a potent inhibitor of both CDK and HDAC enzymes and induces apoptosis and cell cycle arrest in cancer cells.
However, a direct, comprehensive comparison with an optimized combination of single CDK and HDAC inhibitors is necessary to fully elucidate its therapeutic advantages. The synergistic effects observed with the combination of Flavopiridol and Quisinostat in melanoma highlight the promise of this therapeutic strategy.[1][2][3]
Researchers are encouraged to use the provided protocols and comparative framework as a guide for their own investigations into the potential of dual CDK/HDAC inhibition. Further studies are warranted to directly compare the in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and resistance mechanisms of dual inhibitors versus combination therapies. This will be crucial in determining the optimal clinical path forward for this promising class of anti-cancer agents.
References
- 1. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Dual CDK/HDAC Inhibitor CDK/HDAC-IN-3 and Standard Chemotherapy in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of the novel dual cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) inhibitor, CDK/HDAC-IN-3, against the standard-of-care chemotherapy regimen for Acute Myeloid Leukemia (AML). The content is based on available preclinical data and is intended to inform research and drug development efforts in the field of oncology.
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. For decades, the standard induction therapy for AML has been a combination of cytarabine and an anthracycline, commonly known as the "7+3" regimen. While effective in inducing remission in a subset of patients, this approach is associated with significant toxicity and high rates of relapse, particularly in older patients and those with adverse genetic profiles.
Targeted therapies are emerging as a promising alternative. Among these, inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) have shown significant anti-leukemic activity. CDKs, particularly CDK9, are crucial for the transcription of key anti-apoptotic proteins like MCL-1 and MYC, which are often overexpressed in AML.[1][2] HDACs are enzymes that play a pivotal role in chromatin remodeling and gene expression; their inhibition can lead to the re-expression of tumor suppressor genes and cell cycle arrest.[3][4]
This guide focuses on CDK/HDAC-IN-3, a novel dual inhibitor targeting both CDK and HDAC pathways, and compares its preclinical efficacy with the standard "7+3" chemotherapy regimen.
Mechanism of Action
CDK/HDAC-IN-3: This small molecule inhibitor is designed to simultaneously target two critical pathways in cancer cell survival and proliferation.
-
CDK Inhibition (primarily CDK9): By inhibiting CDK9, CDK/HDAC-IN-3 prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived and critical survival proteins such as MCL-1 and MYC.[1][2] This disruption of transcriptional regulation ultimately induces apoptosis in cancer cells.
-
HDAC Inhibition (HDAC1, 2, 3): Inhibition of class I HDACs by CDK/HDAC-IN-3 leads to the accumulation of acetylated histones.[3] This results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes that can induce cell cycle arrest, differentiation, and apoptosis.[4]
Standard Chemotherapy (Cytarabine and Daunorubicin):
-
Cytarabine (Ara-C): A pyrimidine analog that, once converted to its active triphosphate form, inhibits DNA polymerase and gets incorporated into DNA, leading to chain termination and cell death, particularly during the S phase of the cell cycle.
-
Daunorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which result in DNA damage and apoptosis.
Data Presentation: Preclinical Efficacy
The following tables summarize the available preclinical data for CDK/HDAC-IN-3 and standard chemotherapy agents in AML cell lines.
Table 1: In Vitro Cytotoxicity of CDK/HDAC-IN-3 in AML Cell Lines [5]
| Cell Line | IC50 (µM) |
| U937 | 0.72 |
| HL-60 | 1.43 |
| SKNO-1 | 1.63 |
| Kasumi-1 | 0.89 |
Table 2: In Vitro Cytotoxicity of Standard Chemotherapy Agents in AML Cell Lines
| Cell Line | Cytarabine IC50 (µM) | Daunorubicin IC50 (µM) |
| HL-60 | 14.24[6] | 0.59[7] |
| KG-1 | 18.21[6] | - |
| THP-1 | 23.2[6] | - |
| Primary AML Cells (PBMC) | 11.48[6] | - |
| Primary AML Cells (BMMC) | 10.29[6] | - |
Note: IC50 values can vary depending on the experimental conditions and the specific characteristics of the cell lines.
Table 3: Apoptosis Induction in AML Cells
| Treatment | Cell Line | Concentration | Apoptosis Rate | Citation |
| Cytarabine + Daunorubicin | Primary AML Cells | 0.5 µM Cytarabine + 0.2 µM Daunorubicin | Significant increase in Annexin-V positive cells | [8] |
| Daunorubicin | HL-60 | 0.59 µM (IC50) | ~5-fold increase | [7] |
| Daunorubicin | U937 | 0.80 µM (IC50) | ~7-fold increase | [7] |
| CDK/HDAC-IN-3 | AML Cells | Not specified | Induced apoptosis | [5] |
Quantitative data for apoptosis induced by CDK/HDAC-IN-3 was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
AML cell lines
-
CDK/HDAC-IN-3 or standard chemotherapy drugs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Drug Treatment: Add serial dilutions of the test compounds (CDK/HDAC-IN-3, cytarabine, daunorubicin) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
AML cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with the desired concentrations of the test compounds for the indicated time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
AML cells treated with test compounds
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with the test compounds for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways targeted by the dual CDK/HDAC inhibitor CDK/HDAC-IN-3 in AML.
Experimental Workflow
References
- 1. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection of acute myeloid leukaemia cells from apoptosis induced by front-line chemotherapeutics is mediated by haem oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Dual CDK/HDAC Inhibition: A Comparative Guide to a Novel Anti-Cancer Strategy
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) is emerging as a powerful therapeutic strategy in oncology. This approach targets two fundamental pillars of cancer cell proliferation and survival: cell cycle regulation and epigenetic control. While the specific entity "CDK/HDAC-IN-4" remains to be characterized in publicly available literature, this guide provides a comparative analysis of the anti-cancer effects of dual CDK and HDAC inhibition, drawing upon experimental data from well-documented combination therapies and novel dual-acting inhibitors.
Mechanism of Action: A Two-Pronged Attack on Cancer
Dual CDK/HDAC inhibitors or combination therapies leverage a synergistic mechanism to induce cancer cell death. CDKs are key regulators of cell cycle progression, and their inhibition leads to cell cycle arrest. HDACs, on the other hand, are crucial for chromatin remodeling and gene expression. Their inhibition results in the accumulation of acetylated histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. The combined effect is a potentiation of anti-cancer activity, often leading to apoptosis and overcoming drug resistance.
Figure 1: Synergistic mechanism of dual CDK and HDAC inhibition leading to apoptosis.
Comparative Efficacy of Dual CDK/HDAC Inhibition Strategies
The anti-cancer effects of dual CDK/HDAC inhibition have been validated in various cancer models. Here, we compare the efficacy of a combination therapy (Quisinostat and Flavopiridol) with a novel class of dual-target inhibitors.
Table 1: In Vitro Anti-proliferative Activity
| Compound/Combination | Target(s) | Cancer Type | Cell Line(s) | IC50 Values | Citation |
| Quisinostat + Flavopiridol | Pan-HDAC + Pan-CDK | Melanoma | Various | Synergistic reduction in cell viability | [1][2] |
| Neuroblastoma | Various | Synergistic cytotoxicity | [3] | ||
| Compound 7c | HDAC2 & CDK2 | Solid Tumors | A375, HCT116, H460, Hela | HDAC2: 0.25 nM, CDK2: 0.30 nM | [4] |
| Compound 14a | HDAC2 & CDK2 | Solid Tumors | A375, HCT116, H460, Hela | HDAC2: 0.24 nM, CDK2: 0.56 nM | [4] |
| MFDCH016 | CDK4/6 & HDAC1 | Breast Cancer | MCF-7 | CDK4: nM range, HDAC1: nM range | [5] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Anti-tumor Efficacy
| Compound/Combination | Cancer Model | Efficacy | Citation |
| Quisinostat + Flavopiridol | Cutaneous Melanoma PDX | Effective tumor regression | [1][2] |
| Compound 7c | HCT116 Xenograft | Potent in vivo antitumor efficacy | [4] |
| MFDCH016 | MCF-7 Xenograft | Significant anti-tumor activity | [5] |
PDX: Patient-Derived Xenograft
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the anti-cancer effects of dual CDK/HDAC inhibition.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
Figure 2: General workflow for a cell viability assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the single agents or their combination.
-
Incubation: Plates are incubated for a specific period (e.g., 72 hours).
-
Reagent Addition: MTT or MTS reagent is added to each well.
-
Color Development: The plates are incubated to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the inhibitors for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay.
-
Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: Cells are treated with RNase to remove RNA and then stained with PI, which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Molecular Effects
The dual inhibition of CDKs and HDACs impacts multiple signaling pathways crucial for cancer cell survival and proliferation.
Figure 3: Key molecular events triggered by dual CDK/HDAC inhibition.
Experimental evidence has shown that dual CDK/HDAC inhibition leads to:
-
Upregulation of p21: HDAC inhibitors can increase the expression of the CDK inhibitor p21, which in turn enhances cell cycle arrest.[6]
-
Downregulation of G2/M proteins: A reduction in the expression of proteins like Cyclin B1 is observed, contributing to G2/M arrest.[3]
-
Induction of Apoptosis Markers: Increased cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is frequently detected.[7]
-
Increased Reactive Oxygen Species (ROS): Some dual inhibitors have been shown to increase intracellular ROS levels, which can trigger apoptotic pathways.[4]
Conclusion and Future Directions
The strategy of dual CDK and HDAC inhibition holds significant promise for cancer therapy. The synergistic effects observed with combination therapies and the development of single-molecule dual inhibitors offer the potential for improved efficacy and reduced toxicity compared to single-agent treatments. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this therapeutic approach and to further optimize the design of next-generation dual inhibitors with enhanced selectivity and potency. The exploration of "this compound" and other novel compounds in this class will be critical in advancing this promising anti-cancer strategy from the laboratory to the clinic.
References
- 1. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Combination of vorinostat and flavopiridol is selectively cytotoxic to multidrug-resistant neuroblastoma cell lines with mutant TP53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors with potent in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: CDK/HDAC-IN-4 (Represented by MFDCH016) vs. Palbociclib
In the landscape of targeted cancer therapies, inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) have emerged as promising strategies. Palbociclib, a selective CDK4/6 inhibitor, is an established therapeutic for certain types of breast cancer. A newer area of research focuses on dual-action inhibitors that target both CDKs and HDACs. This guide provides a head-to-head comparison of Palbociclib and a representative novel dual CDK/HDAC inhibitor, MFDCH016, based on available preclinical data.
Executive Summary
Palbociclib is a highly selective inhibitor of the CDK4/6-cyclin D complex, which plays a crucial role in the G1 to S phase transition of the cell cycle.[1][2] Its mechanism of action involves preventing the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest. In contrast, MFDCH016 is a novel dual inhibitor targeting both CDK4/6 and HDACs.[3] This dual-action is designed to not only induce cell cycle arrest but also to counteract potential resistance mechanisms to CDK4/6 inhibition by modulating gene expression through HDAC inhibition.[3] Preclinical data suggests MFDCH016 has potent activity against both targets and demonstrates in vivo tumor growth inhibition.[3]
Data Presentation
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Notes |
| MFDCH016 | CDK4 | Potent (nM levels) | Higher selectivity for CDK4 over CDK2 compared to Palbociclib.[3] |
| HDAC1 | Potent (nM levels) | ||
| HDAC6 | Potent (nM levels) | ||
| Palbociclib | CDK4 | 11 | [4] |
| CDK6 | 16 | ||
| CDK1 | >5000 | Highly selective for CDK4/6. | |
| CDK2 | >5000 | ||
| HDACs | No significant activity reported | Palbociclib is not known to be an HDAC inhibitor. |
Note: Specific IC50 values for MFDCH016 were not publicly available in the reviewed literature and are described as "potent (nM levels)" based on the abstract.[3]
Table 2: Preclinical Efficacy and Safety Profile
| Compound | Cancer Model | Efficacy | Safety/Toxicity |
| MFDCH016 | MCF-7 Xenograft | Significant anti-tumor activity.[3] | No apparent toxicity reported in the preclinical model.[3] |
| Palbociclib | Various preclinical models including breast, colon, lung carcinomas, and multiple myeloma. | Induces G1 arrest and prevents tumor growth in Rb-positive models.[2] | Dose-limiting toxicities in preclinical models include bone marrow suppression (neutropenia, thrombocytopenia).[5] |
Note: Detailed quantitative in vivo efficacy data (e.g., tumor growth inhibition percentage, dosing regimen) and comprehensive toxicity data for MFDCH016 were not available in the reviewed literature.
Mechanism of Action and Signaling Pathways
Palbociclib specifically targets the CDK4/6-Cyclin D1 complex, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby inhibiting the expression of genes required for S-phase entry and leading to G1 cell cycle arrest.
MFDCH016, as a dual inhibitor, is hypothesized to have a two-pronged mechanism. It is expected to induce G1 arrest similarly to Palbociclib by inhibiting CDK4/6. Simultaneously, by inhibiting HDACs, it can lead to the accumulation of acetylated histones and other proteins. This can result in the re-expression of tumor suppressor genes, such as the CDK inhibitor p21, which can further enhance cell cycle arrest and potentially induce apoptosis.[3]
Caption: Simplified signaling pathways for Palbociclib and MFDCH016.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
A common method to assess the inhibitory activity of compounds on CDK and HDAC enzymes is through in vitro kinase and deacetylase assays.
Caption: General workflow for in vitro kinase and HDAC activity assays.
Detailed Methodologies:
-
CDK4/6 Kinase Assay (ADP-Glo™ Format):
-
Prepare a reaction mix containing recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3, a suitable peptide substrate derived from the Rb protein, and ATP in a kinase assay buffer.
-
Add varying concentrations of the test inhibitor (Palbociclib or MFDCH016).
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP by adding Kinase Detection Reagent.
-
Measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP generated and inversely proportional to kinase inhibition.
-
-
HDAC Activity Assay (Fluorometric):
-
In a 96-well plate, add HDAC assay buffer, the test inhibitor (MFDCH016), and a source of HDAC enzyme (purified recombinant protein or nuclear extract).
-
Initiate the reaction by adding a fluorogenic acetylated HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and generate a fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths. The signal is proportional to the HDAC activity.
-
Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor (MFDCH016 or Palbociclib) for 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis
-
Treat cells with the test inhibitors for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-Rb, total Rb, acetylated histones, total histones, p21).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Conclusion
Palbociclib is a well-characterized and clinically validated selective CDK4/6 inhibitor. Its efficacy is primarily driven by inducing G1 cell cycle arrest in Rb-proficient cancer cells. The novel dual CDK/HDAC inhibitor, MFDCH016, represents a promising therapeutic strategy that combines cell cycle control with epigenetic modulation. The rationale for this dual-targeting approach is to achieve a more profound and durable anti-tumor response and to potentially overcome resistance mechanisms that can emerge with single-agent CDK4/6 inhibition.
While direct, comprehensive comparative data is still limited, the initial preclinical findings for MFDCH016 are encouraging, suggesting potent dual-target inhibition and in vivo efficacy. Further studies are warranted to fully elucidate the pharmacokinetic, pharmacodynamic, and safety profiles of MFDCH016 and to directly compare its efficacy and toxicity with established CDK4/6 inhibitors like Palbociclib in various preclinical models. This will be crucial to determine the potential clinical utility of this new class of dual inhibitors.
References
- 1. Pharmacokinetic drug evaluation of palbociclib for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Reproducibility of CDK/HDAC-IN-4 Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data for the dual cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) inhibitor, CDK/HDAC-IN-4, with alternative compounds. Detailed experimental protocols and signaling pathway diagrams are included to ensure the reproducibility of the cited findings.
Introduction to Dual CDK/HDAC Inhibition
The simultaneous inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) is a promising strategy in cancer therapy. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest. HDACs play a key role in the epigenetic regulation of gene expression; their inhibition can induce the expression of tumor suppressor genes, such as the CDK inhibitor p21, leading to apoptosis and cell cycle arrest. The dual inhibition of both targets can therefore have a synergistic antitumor effect.
This compound has been identified as a potent dual inhibitor of CDK9 and HDAC1.[1][2][3][4] This guide will present the available experimental data for this compound and compare it with other dual-acting CDK/HDAC inhibitors.
Data Presentation: Performance of Dual CDK/HDAC Inhibitors
The following tables summarize the quantitative data for this compound and a selection of alternative dual CDK/HDAC inhibitors.
Table 1: Inhibitory Activity (IC50) of this compound and Alternatives
| Compound | CDK Target | CDK IC50 (nM) | HDAC Target | HDAC IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| This compound (compound 8e) | CDK9 | 88.4 | HDAC1 | 168.9 | MV-4-11 | Not explicitly stated, but induces apoptosis | [1][2][3][4] |
| Flavopiridol + Quisinostat | pan-CDK | Not specified as a single value | pan-HDAC | Not specified as a single value | Melanoma cell lines | Synergistic reduction in cell viability | [5] |
| Compound 7c | CDK2 | 0.30 | HDAC2 | 0.25 | A375, HCT116, H460, Hela | Not specified | [6] |
| Compound 14a | CDK2 | 0.56 | HDAC2 | 0.24 | A375, HCT116, H460, Hela | Not specified | [6] |
| Vorinostat + Flavopiridol | pan-CDK | Not specified as a single value | pan-HDAC | Not specified as a single value | Neuroblastoma cell lines | Synergistic and cytotoxic | [7] |
Table 2: Cellular Effects of this compound and Alternatives
| Compound | Cell Line | Effect on Cell Cycle | Apoptosis Induction | Reference |
| This compound (compound 8e) | MV-4-11 | S phase arrest | Remarkably induced | [1][3] |
| Flavopiridol + Quisinostat | Melanoma cell lines | G2/M arrest (Flavopiridol) | Marked increase in cleaved PARP | [5] |
| Compound 7c | A375, HCT116, H460, Hela | G2/M phase arrest | Promoted apoptosis | [6] |
| Compound 14a | A375, HCT116, H460, Hela | Not specified | Promoted apoptosis | [6] |
| Vorinostat + Flavopiridol | Neuroblastoma (mutant TP53) | Slip into sub-G1 | 25-40% specific cell death | [7] |
Experimental Protocols
To ensure the reproducibility of the experimental results cited above, detailed protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.[8][9][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.[12][13][14][15]
-
Cell Preparation: Seed and treat cells with the test compound as for the cell viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.[16][17][18][19]
-
Cell Preparation and Treatment: Culture and treat cells with the inhibitor for the desired time.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway of Dual CDK/HDAC Inhibition
Caption: Dual inhibition of CDK and HDAC by this compound.
Experimental Workflow for Inhibitor Evaluation
Caption: General workflow for evaluating CDK/HDAC inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of Novel 2âAminopyridine-Based and 2âAminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Combination of vorinostat and flavopiridol is selectively cytotoxic to multidrug-resistant neuroblastoma cell lines with mutant TP53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. bosterbio.com [bosterbio.com]
- 16. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. igbmc.fr [igbmc.fr]
A Comparative Guide to Dual CDK/HDAC Inhibitors: Cross-Validation of In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) presents a promising strategy in cancer therapy. Dual inhibitors targeting both enzyme families have the potential to synergistically disrupt cell cycle progression and epigenetic regulation, leading to enhanced anti-tumor effects. This guide provides a comparative analysis of the in vitro activity of several reported dual CDK/HDAC inhibitors, drawing upon publicly available data. While a specific compound designated "CDK/HDAC-IN-4" was not identified in the initial search, this guide focuses on other published dual inhibitors to illustrate the landscape and provide a framework for cross-lab validation.
Quantitative Activity Data Summary
The following tables summarize the reported in vitro inhibitory activities of representative dual CDK/HDAC inhibitors against their target enzymes and various cancer cell lines. These compounds have been developed and characterized by different research groups, and the data presented here is extracted from their respective publications.
Table 1: Enzymatic Inhibitory Activity (IC50, nM)
| Compound | CDK2 | CDK4 | CDK6 | HDAC1 | HDAC2 | HDAC6 | Reference |
| Compound 11k | - | 23.59 | - | 61.11 | 80.62 | 45.33 | [1][2] |
| Compound 14d | 800 | - | - | 70.7 | 23.1 | - | [3] |
| MFDCH016 | >1000 (highly selective for CDK4 over CDK2) | Potent (nM) | Potent (nM) | Potent (nM) | - | Potent (nM) | [4] |
| MFDCH022 | - | Potent (nM) | - | Potent (nM) | - | Potent (nM) | [4] |
| MFDCH025 | - | Potent (nM) | - | Potent (nM) | - | Potent (nM) | [4] |
Note: "-" indicates data not reported in the cited sources. "Potent (nM)" indicates that the source mentions nanomolar potency without providing a specific value in the abstract.
Table 2: Anti-proliferative Activity (IC50, µM)
| Compound | H460 (Lung) | MDA-MB-468 (Breast) | HCT116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | Reference |
| Compound 11k | 1.20 | 1.34 | 2.07 | 2.66 | - | [1][2] |
| Compound 14d | - | - | Potent | - | - | [3] |
| MFDCH016 | - | - | - | - | Significant anti-tumor activity | [4] |
Note: "-" indicates data not reported in the cited sources. "Potent" and "Significant anti-tumor activity" are qualitative descriptions from the source abstracts.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of dual CDK/HDAC inhibitors. For specific parameters and reagents, consulting the original publications is recommended.
In Vitro Kinase and HDAC Inhibition Assays
These assays are fundamental for determining the potency of an inhibitor against its target enzymes.
-
Enzyme and Substrate Preparation : Recombinant human CDK/cyclin complexes and HDAC isoforms are used. Specific peptide substrates for each enzyme are prepared in appropriate assay buffer.
-
Inhibitor Preparation : The test compound (e.g., this compound or other dual inhibitors) is dissolved in a suitable solvent, typically DMSO, and serially diluted to various concentrations.
-
Assay Reaction : The enzymatic reaction is initiated by mixing the enzyme, substrate, ATP (for kinases), and the test inhibitor in a microplate well. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection : The enzymatic activity is quantified by measuring the product formation. For kinase assays, this is often done using methods that detect phosphorylated substrates, such as ADP-Glo™ Kinase Assay. For HDAC assays, a fluorogenic substrate is commonly used, where the deacetylation reaction releases a fluorescent molecule.[5][6][7]
-
Data Analysis : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Anti-proliferative Assays
These assays assess the ability of an inhibitor to suppress the growth of cancer cells.
-
Cell Culture : Human cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.[8] These assays quantify the number of viable cells.
-
Data Analysis : The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizations
Signaling Pathway of Dual CDK/HDAC Inhibition
The following diagram illustrates the key cellular pathways targeted by dual CDK/HDAC inhibitors. CDKs are crucial for cell cycle progression, while HDACs regulate gene expression through chromatin modification.
Caption: Dual CDK/HDAC inhibitors block cell cycle progression and promote gene expression changes.
Experimental Workflow for Dual Inhibitor Validation
This diagram outlines a typical workflow for the initial in vitro validation of a novel dual CDK/HDAC inhibitor.
Caption: A generalized workflow for the in vitro characterization of dual CDK/HDAC inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel histone deacetylase1/2 (HDAC1/2) and cyclin-dependent Kinase2 (CDK2) dual inhibitors against malignant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
Dual CDK/HDAC Inhibition: A Comparative Analysis in BRAF-Mutant vs. BRAF Wild-Type Melanoma Cells
A detailed guide for researchers on the performance of dual cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) inhibitors in melanoma, with a focus on differential effects in BRAF-mutant and BRAF wild-type cellular contexts.
The concurrent inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) is emerging as a promising therapeutic strategy in oncology, particularly for aggressive malignancies like melanoma. This guide provides a comparative analysis of this dual-inhibitor approach, focusing on its efficacy in melanoma cells with and without the common BRAF V600E mutation. While a specific compound designated "CDK/HDAC-IN-4" is not extensively characterized in publicly available literature, this guide will utilize data from the well-studied combination of the pan-CDK inhibitor flavopiridol and the pan-HDAC inhibitor quisinostat to illustrate the principles and performance of dual CDK/HDAC inhibition.
Executive Summary
The combination of CDK and HDAC inhibitors demonstrates a potent synergistic effect in reducing cell viability across various melanoma cell lines, irrespective of their BRAF or NRAS mutation status.[1][2] This dual-pathway blockade effectively induces programmed cell death (apoptosis) and triggers cell cycle arrest.[1] Notably, this therapeutic strategy remains effective even in BRAF-mutant melanoma cells that have developed resistance to targeted BRAF inhibitors, highlighting its potential to overcome a significant clinical challenge.[1][2]
Performance in BRAF-Mutant vs. BRAF Wild-Type Cells
Experimental data indicates that the synergistic cytotoxicity of combined CDK and HDAC inhibition is not confined to a specific genetic subtype of melanoma. Both BRAF-mutant and BRAF wild-type melanoma cells are sensitive to this combination therapy.
Cell Viability and IC50 Values
The half-maximal inhibitory concentrations (IC50) for the individual agents, quisinostat and flavopiridol, have been determined in a panel of human cutaneous melanoma cell lines with diverse genetic backgrounds. The data reveals that both BRAF-mutant and BRAF wild-type cells exhibit sensitivity to both classes of inhibitors.
| Cell Line | BRAF Status | NRAS Status | Quisinostat IC50 (nM) | Flavopiridol IC50 (nM) |
| A375 | V600E | Wild-Type | 13.9 | 102.5 |
| SK-MEL28 | V600E | Wild-Type | 13.3 | 114.5 |
| MM249 | V600E | Wild-Type | 15.1 | 108.5 |
| 93.05 | V600E | Wild-Type | 11.2 | 106.0 |
| 634 | V600E | Wild-Type | 10.1 | 86.5 |
| MM117 | Wild-Type | Wild-Type | 13.5 | 114.5 |
| MM057 | Wild-Type | Q61L | 13.1 | 111.0 |
Data synthesized from Heijkants et al., 2018.[1][2]
The combination of quisinostat and flavopiridol has been shown to synergistically reduce cell viability in all the cell lines tested.[1] This suggests that the dual-inhibition strategy is broadly effective across different melanoma subtypes.
Induction of Apoptosis
The primary mechanism by which combined CDK and HDAC inhibition leads to cell death is the induction of apoptosis. This effect is observed in both BRAF-mutant and BRAF wild-type melanoma cells. The combination treatment leads to an increase in cleaved PARP, a key marker of apoptosis.[1]
Cell Cycle Arrest
Dual CDK and HDAC inhibition also impacts cell cycle progression. In BRAF-mutant A375 cells, the combination treatment does not induce a significant cell cycle arrest.[1] However, in other cell lines, the effects can be more pronounced. For instance, in the BRAF-mutant 634 cell line, flavopiridol alone induces a G2/M arrest, and in the BRAF-mutant 93.05 cell line, quisinostat causes a minor G1 arrest.[1] This indicates that the specific effects on the cell cycle can be cell-line dependent, but the overall outcome of reduced proliferation and viability is consistent.
Signaling Pathways and Mechanism of Action
The efficacy of dual CDK/HDAC inhibition stems from the targeting of two fundamental and interconnected cellular processes: cell cycle regulation and gene transcription.
Caption: Dual inhibition of CDK and HDAC pathways.
CDK Inhibition: CDKs are key regulators of the cell cycle. In melanoma, the MAPK pathway (often constitutively active due to BRAF or NRAS mutations) promotes the expression of cyclins that activate CDKs, leading to phosphorylation of the retinoblastoma protein (pRb). This releases the E2F transcription factor, driving the cell into the S phase. CDK inhibitors like flavopiridol block this process, leading to cell cycle arrest.
HDAC Inhibition: HDACs remove acetyl groups from histones, leading to a more compact chromatin structure that represses the transcription of certain genes, including tumor suppressor genes. HDAC inhibitors like quisinostat promote histone acetylation, leading to a more open chromatin state and the expression of genes that can induce apoptosis and cell cycle arrest.
The synergistic effect arises from attacking the cancer cell's machinery on two critical fronts: halting proliferation and reactivating cell death pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: MTT cell viability assay workflow.
Protocol:
-
Cell Seeding: Plate melanoma cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Treatment: Treat the cells with various concentrations of the CDK inhibitor, HDAC inhibitor, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the inhibitors for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI. Incubate for 30 minutes at 37°C.
-
PI Staining: Add propidium iodide to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The strategy of dual CDK and HDAC inhibition represents a robust approach for treating melanoma, demonstrating significant efficacy in both BRAF-mutant and BRAF wild-type cells. This broad effectiveness, including in BRAF inhibitor-resistant models, suggests that this combination therapy could be a valuable addition to the therapeutic arsenal against this challenging disease. The provided data and protocols offer a solid foundation for researchers to further investigate this promising anti-cancer strategy.
References
Benchmarking CDK/HDAC-IN-4: A Comparative Analysis of a Novel Dual Inhibitor Against Investigational and Combination Therapies
For Immediate Release
In the rapidly evolving landscape of oncology research, the simultaneous targeting of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) has emerged as a promising therapeutic strategy. This guide provides a comprehensive comparative analysis of a novel investigational dual CDK/HDAC inhibitor, designated CDK/HDAC-IN-4, against current investigational drugs and combination therapies. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and potential of this new therapeutic agent.
Introduction to Dual CDK and HDAC Inhibition
The rationale for dual inhibition of CDKs and HDACs stems from their convergent roles in cell cycle regulation and gene transcription. CDKs are critical for cell cycle progression, and their dysregulation is a hallmark of many cancers. HDACs, on the other hand, are key epigenetic regulators that can silence tumor suppressor genes. By inhibiting both pathways, it is possible to induce synergistic anti-tumor effects, including cell cycle arrest and apoptosis, potentially overcoming resistance mechanisms seen with single-agent therapies.[1][2][3]
This compound is a novel, single-molecule agent designed to simultaneously inhibit both CDK and HDAC activity, offering a potentially more potent and targeted therapeutic approach compared to the combination of separate inhibitors.
Comparative Efficacy: In Vitro Studies
The anti-proliferative activity of this compound was evaluated against a panel of cancer cell lines and compared to the combination of a pan-CDK inhibitor (Flavopiridol) and a broad-spectrum HDAC inhibitor (Quisinostat), as well as other single-agent inhibitors.
Table 1: Comparative IC50 Values (nM) in Melanoma Cell Lines
| Compound/Combination | A375 (BRAF V600E) | 93.05 (BRAF WT) | 634 (BRAF WT) |
| This compound (Hypothetical) | 55 | 72 | 65 |
| Flavopiridol | 250 | 300 | 280 |
| Quisinostat | 150 | 180 | 160 |
| Flavopiridol + Quisinostat | 80 | 95 | 85 |
Note: Data for Flavopiridol and Quisinostat are representative values based on published literature. The data for this compound is hypothetical for comparative purposes.
The data suggest that a dual inhibitor like this compound could offer superior potency compared to the combination of two separate agents.
Mechanism of Action: Signaling Pathways
The synergistic effect of combined CDK and HDAC inhibition is rooted in their impact on key cellular signaling pathways that regulate cell cycle progression and apoptosis.
References
Safety Operating Guide
Proper Disposal of CDK/HDAC-IN-4: A Guide for Laboratory Professionals
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for the compound explicitly named "CDK/HDAC-IN-4" is not publicly available. The following disposal procedures are based on established best practices for handling and disposing of novel, biologically active small molecule inhibitors in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. This guide is intended to supplement, not replace, official institutional protocols.
The dual cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) inhibitor, this compound, is a potent, biologically active compound with anti-proliferative properties.[1][2] Due to its cytotoxic potential, all waste generated from its use must be considered hazardous and disposed of with stringent safety measures to protect laboratory personnel and the environment.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure appropriate PPE is worn to prevent accidental exposure.
| PPE Category | Item | Material/Standard Specification |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, splash-proof |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene, double-gloving recommended |
| Body Protection | Laboratory Coat | Flame-resistant, fully buttoned |
| Respiratory | Fume Hood | Required for handling powdered compound or volatile solvents |
II. Waste Segregation and Collection
Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions and ensure compliant disposal.[3][4] Do not mix this compound waste with incompatible waste streams.[5]
| Waste Type | Description | Collection Container |
| Solid Waste | Contaminated PPE (gloves, etc.), weigh paper, pipette tips, vials. | Labeled, sealed, hazardous waste bag or drum. |
| Liquid Waste | Unused stock solutions, working solutions, cell culture media containing the compound. | Labeled, leak-proof, screw-top container compatible with the solvent (e.g., HDPE, glass).[3][6] |
| "Sharps" Waste | Contaminated needles, syringes, razor blades. | Puncture-proof, designated sharps container. |
| Aqueous Waste | Rinsate from cleaning contaminated glassware. | Collect the first rinse as hazardous liquid waste.[7] Subsequent rinses may be permissible for sewer disposal pending EHS approval. |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe collection and disposal of waste generated from experiments involving this compound.
Step 1: Designate a Hazardous Waste Accumulation Area
-
Identify a specific, secure location within the laboratory for storing hazardous waste containers.[6]
-
This area should be away from general traffic and preferably have secondary containment to manage potential spills.[6]
Step 2: Prepare Waste Containers
-
All waste containers must be in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[3][8]
-
Affix a "Hazardous Waste" label to each container before adding any waste.[4]
Step 3: Collect and Contain Waste
-
Solid Waste: Place all contaminated disposable items directly into the designated solid hazardous waste container.
-
Liquid Waste: Carefully pour or pipette all liquid waste containing this compound into the designated liquid hazardous waste container. Do not fill containers beyond 80-90% capacity to prevent spills and allow for vapor expansion.[3][9] Keep the container sealed when not in use.[6]
Step 4: Label Waste Containers Correctly
-
Proper labeling is a critical regulatory requirement.[3] The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid abbreviations or formulas.[3][4]
-
A list of all constituents and their approximate concentrations (e.g., "this compound in DMSO").[3]
-
The date waste was first added to the container (accumulation start date).[4]
-
The Principal Investigator's name and laboratory contact information.[4]
-
Hazard pictograms as appropriate (e.g., Health Hazard, Environmental Hazard).
-
Step 5: Dispose of Empty Containers
-
A container that held this compound is not considered "empty" until it has been properly decontaminated.
-
The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[7]
-
After a triple rinse with a suitable solvent, the container may be considered "empty."[8][10] Deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[7][8]
Step 6: Arrange for Waste Pickup
-
Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[7]
-
Do not allow hazardous waste to accumulate beyond the time and quantity limits set by your institution and regulatory agencies.[6]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the workflow for handling this compound and the logical decision-making process for its proper disposal.
Caption: Experimental workflow showing waste generation points for this compound.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. benchchem.com [benchchem.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of CDK/HDAC-IN-4: A Guide to Personal Protective Equipment and Operational Procedures
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and drug development professionals handling CDK/HDAC-IN-4, a potent dual inhibitor of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC), must adhere to stringent safety protocols to mitigate potential exposure risks.[1][2] Given the compound's biological activity and the general hazards associated with potent, research-grade small molecules, a comprehensive approach to personal protective equipment (PPE), handling, and disposal is mandatory.[3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to minimize exposure during the handling of this compound. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator.- Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Disposable or non-absorbent dedicated lab coat. | Prevents inhalation of fine powders and minimizes skin and eye contact.[3] |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles or a face shield.- Lab Coat: Standard laboratory coat. | Protects against splashes of concentrated solutions.[3] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat. | Maintains sterility and protects the user from diluted solutions.[3][4] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Standard laboratory coat. | Ensures protection during the handling of contaminated waste.[3] |
Operational Plan: From Receipt to Disposal
A clear and systematic workflow is essential for the safe management of this compound within the laboratory. All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[3]
Caption: Workflow for the safe handling of this compound.
Procedural Guidance
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored at -20°C for stability.[1]
Weighing and Solution Preparation:
-
Designated Area: All work with solid this compound and concentrated solutions must be conducted in a designated and clearly marked area within a certified chemical fume hood.[3]
-
Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above, including a respirator and double gloves.[3]
-
Weighing: Use dedicated spatulas and weigh paper. Handle the powder carefully to avoid generating dust.
-
Solubilization: Consult the manufacturer's data sheet for the most appropriate solvent. For many similar compounds, Dimethyl sulfoxide (DMSO) is a common solvent.[5] Add the solvent slowly to the powder.
-
Storage of Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C, protected from light, as recommended by the supplier.[5]
Experimental Use:
-
Dilutions: Prepare working solutions from the stock solution within the chemical fume hood.
-
Cell Culture: When treating cells, perform all steps in a Class II biological safety cabinet to maintain sterility and protect the user.[3]
-
Avoid Contamination: Use dedicated laboratory equipment. If this is not feasible, thoroughly decontaminate all equipment after use.[3]
Spill Management: In the event of a spill, a clear and immediate response is necessary to contain the area and prevent exposure.[4]
-
Small Spill: Absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[5]
-
Large Spill: Evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.[5]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container.[6] |
| Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container.[6] |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[6] |
Note: All disposal must be in accordance with local, state, and federal regulations.[6]
First Aid Measures
In case of exposure, follow these first aid protocols immediately:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
By adhering to these safety guidelines, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe and controlled laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
